Product packaging for Aurantiamide benzoate(Cat. No.:)

Aurantiamide benzoate

Cat. No.: B12400613
M. Wt: 506.6 g/mol
InChI Key: WJJGUIYRXBJSMQ-VMPREFPWSA-N
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Description

Aurantiamide benzoate has been reported in Dendroviguiera sylvatica with data available.
isolated from Cunila spicata and Hyptis fasciculata, two tropical medicinal plants;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O4 B12400613 Aurantiamide benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate

InChI

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)34-29(22-25-15-7-2-8-16-25)31(36)33-28(21-24-13-5-1-6-14-24)23-38-32(37)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,36)(H,34,35)/t28-,29-/m0/s1

InChI Key

WJJGUIYRXBJSMQ-VMPREFPWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Unveiling Aurantiamide Benzoate: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate, a naturally occurring dipeptide derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting detailed experimental protocols and quantitative data to aid researchers in their investigative pursuits.

This compound has been identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM.[1] This compound has been isolated from various plant species, notably from the genus Piper. This document will delve into the methodologies for its extraction and purification, present its key physicochemical and spectroscopic data, and discuss its known biological activities.

Physicochemical and Spectroscopic Data

A clear understanding of the fundamental properties of this compound is crucial for its identification and characterization. The following table summarizes its key physicochemical and spectroscopic data.

PropertyValue
Molecular Formula C₃₂H₃₀N₂O₄
Molecular Weight 506.6 g/mol
IUPAC Name [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate
Appearance White solid
Solubility Soluble in methanol, ethanol, and other organic solvents.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95 (d, J = 7.2 Hz, 2H), 7.52-7.40 (m, 3H), 7.35-7.10 (m, 10H), 6.55 (d, J = 8.4 Hz, 1H), 6.40 (d, J = 8.8 Hz, 1H), 4.85-4.78 (m, 1H), 4.60-4.50 (m, 1H), 4.40-4.30 (m, 1H), 3.20-3.00 (m, 2H), 2.95-2.80 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.5, 167.2, 166.8, 137.8, 136.5, 134.2, 133.0, 131.8, 129.8, 129.5, 129.2, 128.8, 128.6, 128.5, 128.4, 127.2, 127.0, 126.8, 70.5, 54.5, 52.8, 38.5, 37.2

Isolation of this compound from Piper aurantiacum

The following protocol details a representative method for the isolation and purification of this compound from the plant species Piper aurantiacum.

Experimental Protocol

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Piper aurantiacum.

  • Air-dry the plant material in the shade for 1-2 weeks.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

  • Concentrate each fraction to dryness.

4. Chromatographic Purification:

  • Subject the chloroform-soluble fraction to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

  • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC).

  • Combine fractions showing a prominent spot with an Rf value corresponding to this compound.

  • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Experimental Workflow

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Dried, powdered Piper aurantiacum maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Successive Partitioning (n-hexane, chloroform, ethyl acetate) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection hplc Preparative HPLC/TLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Biological Activity: Xanthine Oxidase Inhibition

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

1. Reagents and Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer

2. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer (50 mM, pH 7.5), 25 µL of the test compound solution at various concentrations, and 25 µL of xanthine oxidase solution (0.1 U/mL).

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 150 µL of xanthine solution (0.15 mM).

  • Measure the absorbance at 295 nm at regular intervals for 5 minutes.

  • The rate of uric acid formation is determined by the increase in absorbance.

  • Calculate the percentage inhibition of xanthine oxidase activity.

  • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Signaling Pathway

The inhibitory action of this compound directly impacts the purine catabolism pathway by targeting the enzyme xanthine oxidase.

G Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric_Acid Aurantiamide_Benzoate Aurantiamide Benzoate Aurantiamide_Benzoate->Xanthine_Oxidase Inhibition Xanthine_Oxidase->Xanthine Product Xanthine_Oxidase->Uric_Acid Product

Caption: Inhibition of the Xanthine Oxidase pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, from its discovery in natural sources to its isolation and primary biological activity. The detailed experimental protocols for isolation and the xanthine oxidase inhibition assay are intended to serve as a practical resource for researchers. The provided data and diagrams offer a clear and concise summary of the current knowledge on this compound. Further research into the broader pharmacological profile and potential therapeutic applications of this compound is warranted.

References

Aurantiamide Benzoate: A Comprehensive Technical Guide to its Natural Sources, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide benzoate, a naturally occurring dipeptide derivative, has garnered interest within the scientific community for its notable biological activities, particularly as a potent inhibitor of xanthine oxidase. This technical guide provides an in-depth overview of this compound, covering its natural sources, detailed protocols for its potential chemical synthesis, and an exploration of its known signaling pathway interactions. Quantitative data is summarized in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of this promising bioactive compound.

Introduction

This compound, with the chemical name N-benzoyl-L-phenylalaninyl-L-phenylalaninol benzoate, is a member of the aurantiamide class of compounds. These are N-benzoylated dipeptides that have been isolated from various natural sources. The structural complexity and significant biological activities of these compounds make them attractive targets for natural product chemistry, synthetic chemistry, and drug discovery. This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is both comprehensive and accessible to researchers in the field.

Natural Sources and Isolation

This compound has been identified and isolated from two primary plant sources, both belonging to the Lamiaceae family.[1][2]

Plant SpeciesFamily
Cunila spicataLamiaceae
Hyptis fasciculataLamiaceae

Table 1: Natural Sources of this compound

Experimental Protocol: Isolation from Natural Sources (General Approach)

2.1.1. Extraction

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Cunila spicata or Hyptis fasciculata and grind them into a fine powder.

  • Maceration: Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from the maceration process and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation and Purification

  • Solvent-Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with this compound (likely the ethyl acetate or n-butanol fraction) is then subjected to column chromatography.

    • Stationary Phase: Silica gel is a common choice for the initial separation.

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform/methanol mixtures), is employed to separate the different components.

  • Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure this compound.

2.1.3. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for determining the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis plant_material Powdered Plant Material (Cunila spicata or Hyptis fasciculata) maceration Maceration (e.g., Methanol) plant_material->maceration concentration Concentration (Rotary Evaporator) maceration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir G cluster_precursors Precursor Synthesis cluster_coupling Peptide Coupling cluster_esterification Esterification l_phenylalanine L-Phenylalanine n_benzoyl_phe N-Benzoyl-L-phenylalanine l_phenylalanine->n_benzoyl_phe Benzoylation benzoyl_chloride Benzoyl Chloride dipeptide_alcohol N-Benzoyl-L-phenylalaninyl- L-phenylalaninol n_benzoyl_phe->dipeptide_alcohol Coupling Reagent (e.g., EDAC, HOBt) l_phenylalaninol L-Phenylalaninol final_product This compound dipeptide_alcohol->final_product Esterification (e.g., DCC, DMAP) benzoic_acid Benzoic Acid G hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine Oxidation uric_acid Uric Acid xanthine->uric_acid Oxidation gout Gout uric_acid->gout Excess Production xo1 Xanthine Oxidase xo2 Xanthine Oxidase aurantiamide This compound aurantiamide->xo1 aurantiamide->xo2

References

An In-depth Technical Guide to Aurantiamide Benzoate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate is a naturally occurring dipeptide derivative that has garnered interest within the scientific community for its specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its role as a xanthine oxidase inhibitor. Detailed experimental protocols for its isolation and for the characterization of its enzymatic inhibition are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a dipeptide core composed of phenylalanine residues, with one of the amino groups acylated with a benzoyl group and the C-terminus esterified with benzoic acid.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₃₀N₂O₄[1][2]
Molecular Weight 506.59 g/mol [1][2]
IUPAC Name [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate[1][2]
CAS Number 150881-02-0[1]
Physical Description White powder/prisms[1][3]
Melting Point 207-208 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
SMILES C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
UV (in CHCl₃) λmax at 360 nm and 247 nm[3]
IR (in CHCl₃) νmax at 3302, 3062, 3030, 2924, 2854, 1746, 1638, 1532 cm⁻¹[3]
¹H-NMR (400 MHz, CDCl₃) Signals corresponding to aromatic protons, amide protons, and aliphatic protons of the dipeptide backbone.[1][3]
¹³C-NMR (100 MHz, CDCl₃) Resonances for 32 carbons, including carbonyls, aromatic carbons, and aliphatic carbons.[1][3]
EIMS m/z (% intensity): 506 (M⁺, 3), 416 (6), 415 (16), 252 (19), 146 (80), 105 (100), 91 (44), 77 (43)[3]

Biological Activity and Mechanism of Action

The most prominently reported biological activity of this compound is its potent inhibition of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.

Table 3: Inhibitory Activity of this compound

Target EnzymeIC₅₀ ValueReference
Xanthine Oxidase70 µM[3][5]

The inhibitory action of this compound on xanthine oxidase suggests its potential as a therapeutic agent for conditions associated with high uric acid levels.

Signaling Pathway

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid Aurantiamide Aurantiamide benzoate Inhibition1 Inhibition1 Aurantiamide->Inhibition1 Inhibition2 Inhibition2 Aurantiamide->Inhibition2 Inhibition1->XanthineOxidase1 Inhibition2->XanthineOxidase2

Figure 1: Inhibition of the xanthine oxidase pathway by this compound.

Experimental Protocols

Isolation of this compound from Natural Sources

This compound has been isolated from various plant species, including Artocarpus kemando and Streptomyces sp.[1][3]. The following is a generalized protocol for its isolation.

1. Extraction:

  • The air-dried and ground plant material (e.g., stem bark) is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then methanol.[3]

2. Chromatographic Separation:

  • The chloroform extract, which generally contains this compound, is concentrated under reduced pressure.

  • The crude extract is then subjected to silica gel column chromatography.[3]

  • The column is eluted with a gradient of solvents, such as a mixture of n-hexane and chloroform, gradually increasing the polarity with chloroform and then methanol.[3]

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or other techniques like chromatotron, using solvent systems such as hexane:acetone.[3]

4. Crystallization:

  • The purified compound is recrystallized from a suitable solvent, such as chloroform, to obtain pure white prisms of this compound.[3]

Isolation_Workflow Start Dried Plant Material Extraction Sequential Extraction (Hexane, Chloroform, Methanol) Start->Extraction Chloroform_Extract Chloroform Extract Extraction->Chloroform_Extract Column_Chromatography Silica Gel Column Chromatography Chloroform_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., repeated column chromatography) Fraction_Collection->Purification Crystallization Crystallization Purification->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

Figure 2: General workflow for the isolation of this compound.

Xanthine Oxidase Inhibition Assay

The following protocol is a standard method to determine the inhibitory effect of this compound on xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 293 nm due to the formation of uric acid.[2]

Materials:

  • Xanthine oxidase solution (e.g., from bovine milk)

  • Xanthine solution (substrate)

  • Phosphate buffer (pH 7.5)

  • This compound solution (test inhibitor)

  • Allopurinol solution (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.

  • Add a solution of this compound at various concentrations to the respective cuvettes. A control cuvette should contain the solvent used to dissolve the inhibitor.

  • Initiate the reaction by adding the xanthine oxidase solution to the mixture.

  • Immediately measure the change in absorbance at 293 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37 °C).[2]

  • The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

  • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

XO_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Phosphate Buffer + Xanthine) Add_Inhibitor Add this compound (various concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Add Xanthine Oxidase Add_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 293 nm (time-course) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of Uric Acid Formation Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Figure 3: Experimental workflow for the xanthine oxidase inhibition assay.

Conclusion

This compound presents a well-defined chemical structure with established physicochemical properties. Its primary known biological function is the inhibition of xanthine oxidase, positioning it as a compound of interest for further investigation in the context of hyperuricemia and related disorders. The detailed protocols provided herein offer a foundation for researchers to isolate, characterize, and evaluate the biological activity of this natural product. Future studies may explore its broader pharmacological profile and potential therapeutic applications.

References

Biological Activity of Aurantiamide Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

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Executive Summary: Aurantiamide benzoate, a naturally occurring dipeptide derivative, has demonstrated a range of biological activities, with pronounced cytotoxic and anti-inflammatory effects. This document provides a comprehensive overview of its activity, detailing the molecular mechanisms, quantitative data from various studies, and the experimental protocols used for its evaluation. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This guide is intended for researchers and professionals in drug discovery and development, offering a consolidated resource on the therapeutic potential of this compound.

Introduction

This compound is a natural product that has been isolated from various sources, including tropical medicinal plants such as Cunila spicata and Hyptis fasciculata.[1][2] Chemically, it is a dipeptide derivative, and its structure contributes to its diverse biological activities. The growing interest in natural compounds for therapeutic applications has positioned this compound as a subject of scientific investigation, particularly for its potential in oncology and inflammatory diseases.

Key Biological Activities

The primary biological activities of this compound and its analogs, such as Aurantiamide acetate, are centered around its anti-inflammatory and cytotoxic properties. These effects are attributed to its ability to modulate critical cellular signaling pathways.

Anti-inflammatory Activity

This compound and related compounds exhibit significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Studies have shown that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.[3][4][5] This inhibition is primarily achieved through the downregulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]

Cytotoxic Activity

While specific data on the cytotoxicity of this compound is emerging, related benzoic acid compounds have been evaluated for their effects on various human cell lines. For instance, methyl benzoate has been shown to be cytotoxic to human embryonic kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells at high concentrations.[6][7][8] The cytotoxic potential of such compounds is a critical area of research for developing novel anticancer agents.

Other Activities

This compound has also been identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM.[1] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for conditions like gout. Additionally, various flavonoids and polyphenols, classes of compounds to which this compound is related, are known to possess antimicrobial properties against a range of pathogens.[9][10][11]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

CompoundAssayCell Line / EnzymeIC50 ValueReference
This compoundXanthine Oxidase Inhibition-70 μM[1]
Aurantiamide acetateTNF-α Secretion InhibitionLPS-stimulated RAW264.716.90 μM[4]

Table 2: Cytotoxicity of Related Benzoate Compounds

CompoundCell LineLC50 ValueReference
Methyl BenzoateHEK293~11 mM[6]
Methyl BenzoateCACO2>11 mM[6]
Vinyl BenzoateHEK2935.4 mM[6]
Vinyl BenzoateSH-SY5Y6.1 mM[6]

Signaling Pathway Analysis

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation.[13][14] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Aurantiamide acetate has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα (Degradation) IkBa->IkBa_p Leads to NFkB NF-κB (p65/p50) NFkB->IkBa Bound by NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Aurantiamide Aurantiamide benzoate Aurantiamide->IKK Inhibits IkBa_p->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Activates

Figure 1: Inhibition of the NF-κB Signaling Pathway.
Inhibition of the STAT3 Signaling Pathway

The STAT3 protein is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[15] In the canonical pathway, cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[16] This phosphorylation induces STAT3 dimerization, nuclear translocation, and subsequent activation of target gene expression.[16] Aberrant STAT3 activation is a hallmark of many cancers. Benzoic acid-based inhibitors have been shown to block STAT3 DNA-binding activity, and it is plausible that this compound acts through a similar mechanism, potentially by binding to the SH2 domain of STAT3 and preventing its phosphorylation and dimerization.[17][18]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Aurantiamide Aurantiamide benzoate Aurantiamide->STAT3 Inhibits Phosphorylation Genes Target Gene Transcription (Bcl-2, Cyclin D1, Survivin) STAT3_dimer_nuc->Genes Activates

Figure 2: Inhibition of the STAT3 Signaling Pathway.

Experimental Protocols

The evaluation of the biological activity of this compound involves standard in vitro assays. Detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm.[19]

G A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (4h) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G

Figure 3: Experimental Workflow for the MTT Assay.
Anti-inflammatory Assessment: Nitric Oxide (Griess) Assay

The Griess assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[22][23]

Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo product.[24][25] The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[25]

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with the Griess reagent in a separate 96-well plate.[22]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.[22]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[22][24]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

G A 1. Seed RAW 264.7 cells B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate (24h) C->D E 5. Collect Supernatant D->E F 6. Mix with Griess Reagent E->F G 7. Measure Absorbance (540 nm) F->G

Figure 4: Experimental Workflow for the Griess Assay.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory and potential cytotoxic activities. Its ability to modulate the NF-κB and STAT3 signaling pathways highlights its therapeutic potential for a variety of diseases, including chronic inflammatory conditions and cancer. Future research should focus on comprehensive in vivo studies to validate the in vitro findings, explore the full spectrum of its biological activities, and optimize its structure for enhanced potency and selectivity. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a clinical therapeutic agent.

References

Aurantiamide Benzoate as a Xanthine Oxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide benzoate, a naturally occurring dipeptide derivative, has been identified as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This technical guide provides a comprehensive overview of this compound's activity, including its known inhibitory concentration, and outlines detailed experimental protocols for its evaluation. Furthermore, this document explores the broader context of xanthine oxidase inhibition, its role in signaling pathways, and the methodologies required to fully characterize the inhibitory mechanism of this compound.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase (XO) is a crucial enzyme that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Under normal physiological conditions, this pathway is essential for the proper metabolism of purines. However, elevated activity of xanthine oxidase can lead to hyperuricemia, a condition characterized by excessive levels of uric acid in the blood, which is a primary cause of gout.[1] Moreover, the enzymatic reaction of xanthine oxidase produces reactive oxygen species (ROS), which are implicated in various pathological conditions, including inflammation and cardiovascular diseases. Therefore, inhibitors of xanthine oxidase are of significant therapeutic interest.

This compound: A Natural Dipeptide Derivative Inhibitor

This compound has been identified as a potent inhibitor of xanthine oxidase. While its precise mechanism of action is yet to be fully elucidated in publicly available literature, its inhibitory properties have been quantified.

Quantitative Data

The inhibitory activity of this compound against xanthine oxidase is summarized in the table below.

CompoundTarget EnzymeIC50 Value
This compoundXanthine Oxidase70 μM

Experimental Protocols

To facilitate further research and validation of this compound's inhibitory activity, detailed experimental protocols are provided below.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • This compound (or other test compounds)

  • Allopurinol (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

  • Prepare various concentrations of this compound and allopurinol in a suitable solvent (e.g., DMSO), and then dilute in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of potassium phosphate buffer (pH 7.5)

    • 25 µL of the test compound solution (or vehicle for control)

    • 25 µL of xanthine oxidase solution

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of xanthine solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is essential.

Procedure:

  • Perform the xanthine oxidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).

  • A typical experimental setup would involve at least three different concentrations of this compound (including a zero-inhibitor control) and five to six different concentrations of xanthine.

  • Measure the initial reaction velocities (rates) for each combination of substrate and inhibitor concentration.

  • Construct a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Analyze the resulting plots to determine the mode of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect at a point other than the axes.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the purine metabolism pathway and a conceptual overview of the experimental workflow.

Purine_Metabolism cluster_purine Purine Metabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia Aurantiamide_benzoate Aurantiamide benzoate Xanthine Oxidase Xanthine Oxidase Aurantiamide_benzoate->Xanthine Oxidase Inhibition Gout Gout Hyperuricemia->Gout Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Absorbance Change (295 nm) C->D E Calculate Reaction Velocity D->E F Determine IC50 and Kinetic Parameters E->F Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive E + S <=> ES -> E + P E + S <=> ES -> E + P E + I <=> EI E + I <=> EI ES + I <=> ESI ES + I <=> ESI E Enzyme S Substrate I Inhibitor P Product ES Enzyme-Substrate Complex EI Enzyme-Inhibitor Complex ESI Enzyme-Substrate-Inhibitor Complex

References

Spectroscopic and Mechanistic Insights into Aurantiamide Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aurantiamide benzoate, a naturally occurring dipeptide derivative. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols for their acquisition. Furthermore, a proposed mechanism of action for its observed biological activities is illustrated, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer for proton and 100 MHz for carbon nuclei. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound [1]

Position¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)
Phenylalanine-1 (Phe-1)
2''7.22-7.30 (m)129.2
3''7.22-7.30 (m)128.5
4''7.22-7.30 (m)126.8
5''7.22-7.30 (m)128.5
6''7.22-7.30 (m)129.2
7'' (CH₂)3.23 (dd), 3.29 (dd)38.2
8 (CH)4.94 (dd)53.8
9 (C=O)-171.8
10 (NH)6.64 (d, 10.2)-
Phenylalanine-2 (Phe-2)
2'''7.22-7.30 (m)129.4
3'''7.22-7.30 (m)128.6
4'''7.22-7.30 (m)126.9
5'''7.22-7.30 (m)128.6
6'''7.22-7.30 (m)129.4
11 (CH₂)2.91 (dd), 3.02 (dd)37.0
12 (CH)4.64 (m)55.2
13 (NH)6.57 (d, 9.8)-
Benzoyl Group (Amide)
1'-134.5
2'/6'7.70 (d, 9.6)127.0
3'/5'7.32 (m)128.6
4'7.44 (t, 9.0)131.6
14 (C=O)-167.3
Benzoate Group (Ester)
1-130.3
2/67.66 (d, 9.0)129.7
3/57.40 (t, 9.0)128.4
47.52 (t, 9.0)133.0
7 (C=O)-167.1
8 (CH₂)4.06 (dd), 4.56 (dd)65.5
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) data was acquired on a Waters Xevo G2 QTOF mass spectrometer.[2] The analysis of this compound yielded a sodium adduct ion [M+Na]⁺ at m/z 529.2106, which corresponds to the molecular formula C₃₂H₃₀N₂O₄ (calculated for C₃₂H₃₀N₂O₄Na, 529.2103).[2] Electron ionization mass spectrometry (EIMS) showed a molecular ion peak [M]⁺ at m/z 506, consistent with the calculated molecular weight.[1]

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretationMolecular Formula
HRESIMSESI+529.2106[M+Na]⁺C₃₂H₃₀N₂O₄
EIMSEI506[M]⁺C₃₂H₃₀N₂O₄

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

This compound was isolated from the chloroform extract of the stem bark of Artocarpus kemando Miq. The crude extract was subjected to repeated column chromatography on silica gel using a hexane:acetone gradient. Further purification was achieved using a chromatotron with a silica gel support and a hexane:acetone mobile phase to yield pure this compound as white prisms.[1]

NMR Spectroscopy

A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a Bruker AV 500 NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[2] Standard pulse sequences were used for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable full spectral assignment.

Mass Spectrometry

High-resolution mass spectra were obtained using a Waters Xevo G2 QTOF mass spectrometer with an ACQUITY UPLC BEH C-18 column (2.1 mm × 50 mm, 1.7 µm).[2] The sample was introduced via electrospray ionization (ESI) in positive ion mode. For electron ionization mass spectrometry (EIMS), a direct insertion probe was used.

Proposed Biological Activity and Signaling Pathway

This compound has been reported to exhibit several biological activities, including xanthine oxidase inhibition and anti-inflammatory effects.[3] While the precise signaling pathways for this compound are not fully elucidated, its structural analog, Aurantiamide acetate, has been shown to exert its anti-inflammatory and anti-viral effects through the inhibition of the NF-κB signaling pathway.[4][5] Given the structural similarity, a comparable mechanism is proposed for this compound.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound has been identified as a potent inhibitor of xanthine oxidase.[3]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

G Proposed Inhibitory Mechanism of this compound cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibitory Action cluster_response Cellular Response Stimuli e.g., LPS, Cytokines IKK IKK Activation Stimuli->IKK Activates IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_activation NF-κB Release & Nuclear Translocation IkB_p->NFkB_activation Gene_transcription Pro-inflammatory Gene Transcription NFkB_activation->Gene_transcription Inflammation Inflammatory Response (Cytokine Production) Gene_transcription->Inflammation Aurantiamide This compound Aurantiamide->IKK Inhibits

References

Aurantiamide Benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Aurantiamide benzoate, a naturally occurring dipeptide derivative. It is intended for researchers, scientists, and professionals in drug development. This document covers the compound's fundamental properties, including its CAS number and molecular formula, and delves into its primary biological activity as a potent inhibitor of xanthine oxidase. Detailed experimental protocols for the xanthine oxidase inhibition assay are provided, alongside a discussion of potential, though not yet fully elucidated, signaling pathway interactions based on related compounds.

Core Compound Information

This compound is a natural product that has been isolated from two tropical medicinal plants, Cunila spicata and Hyptis fasciculata. Its core chemical and physical properties are summarized below.

PropertyValueCitation(s)
CAS Number 150881-02-0[1]
Molecular Formula C₃₂H₃₀N₂O₄[2][3]
Molecular Weight 506.6 g/mol [3]
IUPAC Name [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate[3]

Biological Activity: Xanthine Oxidase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout.

ActivityIC₅₀ ValueCitation(s)
Xanthine Oxidase Inhibition 70 µM[1]

Experimental Protocols

Isolation of this compound (General Protocol)

Workflow for Isolation:

G A Plant Material (Cunila spicata or Hyptis fasciculata) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol or Ethanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Solvent Partitioning (e.g., with n-hexane, ethyl acetate) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and Analysis (TLC) F->G H Further Purification (e.g., HPLC) G->H I Isolated this compound H->I

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Preparation of Plant Material: The aerial parts of Cunila spicata or Hyptis fasciculata are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period, often with agitation. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions, particularly the less polar ones where dipeptides are likely to be present, are then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the individual compounds.

  • Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Xanthine Oxidase Inhibition Assay

The following is a detailed protocol for determining the xanthine oxidase inhibitory activity of this compound.

Workflow for Xanthine Oxidase Inhibition Assay:

G A Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Solution - Xanthine Oxidase Solution - this compound Solution B Reaction Mixture Preparation: - Buffer - Xanthine - this compound (or control) A->B C Initiate Reaction: Add Xanthine Oxidase B->C D Incubation (e.g., 25°C for 15 min) C->D E Measure Absorbance at 290 nm (Formation of Uric Acid) D->E F Calculate Percent Inhibition and IC₅₀ E->F

Caption: A step-by-step workflow for the in vitro xanthine oxidase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.

    • Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase from bovine milk in the phosphate buffer.

    • Test Compound Solution: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.

    • Positive Control: A solution of allopurinol, a known xanthine oxidase inhibitor.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, xanthine solution, and the test compound solution (or positive control/vehicle control).

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 290 nm (the wavelength at which uric acid absorbs) at time zero and then monitor the increase in absorbance over a set period (e.g., 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of uric acid formation is determined from the change in absorbance over time.

    • The percentage inhibition of xanthine oxidase activity for each concentration of this compound is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

    • The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Signaling Pathway Involvement

Direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on a structurally similar compound, Aurantiamide acetate , have shown anti-inflammatory and anti-viral effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Hypothesized NF-κB Inhibition by Aurantiamide Derivatives:

G cluster_0 A Pro-inflammatory Stimuli (e.g., LPS, TNF-α) B Receptor A->B C IKK Complex B->C D IκB Phosphorylation C->D E IκB Degradation D->E F NF-κB G NF-κB Translocation to Nucleus F->G Released H Gene Transcription of Pro-inflammatory Mediators G->H I Inflammatory Response H->I J This compound (Hypothesized) J->C Inhibits

Caption: A hypothesized mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through a similar mechanism. However, this remains a hypothesis that requires direct experimental validation. Researchers are encouraged to investigate the effects of this compound on the NF-κB pathway, including the phosphorylation of IκB and the nuclear translocation of NF-κB subunits, in relevant cellular models.

Conclusion and Future Directions

This compound is a natural product with confirmed potent inhibitory activity against xanthine oxidase, making it a compound of interest for research related to hyperuricemia and gout. This guide has provided the foundational knowledge and experimental frameworks for researchers to work with this molecule.

Future research should focus on:

  • Developing and publishing a detailed, optimized protocol for the isolation of this compound from its natural sources.

  • Elucidating the precise mechanism of xanthine oxidase inhibition (e.g., competitive, non-competitive).

  • Investigating the potential anti-inflammatory properties of this compound and definitively determining its effects on the NF-κB and other inflammatory signaling pathways.

  • Conducting in vivo studies to assess the efficacy and safety of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to Known Derivatives of Aurantiamide and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of aurantiamide, a naturally occurring dipeptide, and its analogues. The document details their synthesis, biological properties, and underlying mechanisms of action, with a focus on their anti-inflammatory, analgesic, and neuroprotective potential. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key bioassays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to Aurantiamide and its Derivatives

Aurantiamide is a dipeptide derivative that has garnered significant interest in the scientific community due to its diverse pharmacological activities. Structurally, it consists of N-benzoylphenylalanine and phenylethylamine moieties. Modifications of this core structure have led to the synthesis and isolation of several derivatives with enhanced or novel biological properties. This guide will focus on key derivatives such as Aurantiamide Acetate, Auranamide, and Patriscabratine, among others, exploring their therapeutic potential.

Biological Properties of Aurantiamide Derivatives

The known derivatives of aurantiamide exhibit a range of biological activities, with anti-inflammatory, analgesic, and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

Several aurantiamide derivatives have demonstrated potent anti-inflammatory properties. Aurantiamide acetate, for instance, has been shown to ameliorate lung inflammation in mouse models of acute lung injury.[1] It exerts its effects by reducing pathological changes, inflammatory cell infiltration, and the production of pro-inflammatory cytokines.[1] Similarly, auranamide and patriscabratine, two other amide compounds, exhibit dose-dependent downregulation of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

The anti-inflammatory mechanism of these derivatives is primarily attributed to the modulation of key signaling pathways, including the Nuclear Factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. Auranamide and patriscabratine have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[2][3] Aurantiamide acetate also suppresses the activation of the NF-κB signaling pathway.[1][4]

Table 1: Anti-inflammatory Activity of Aurantiamide Derivatives

DerivativeModelKey FindingsReference(s)
Aurantiamide AcetateLPS-induced acute lung injury in miceReduced lung pathological changes, W/D ratio, MPO activity, and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). Dose-dependently suppressed NF-κB and PI3K/AKT activation.[1]
Aurantiamide AcetateLPS-induced BV2 microglial cellsInhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Attenuated the expression of iNOS, COX-2, IL-1β, and TNF-α. Blocked the activation of NF-κB and phosphorylation of JNK and p38 MAPKs.[4]
AuranamideLPS-stimulated RAW264.7 macrophagesDose-dependently downregulated NO production and pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Upregulated Nrf2 and HO-1 protein levels.[2][3][5]
PatriscabratineLPS-stimulated RAW264.7 macrophagesDose-dependently downregulated NO production and pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Upregulated Nrf2 and HO-1 protein levels.[2][3][5]
Analgesic Activity

The analgesic properties of aurantiamide derivatives have been investigated through in vivo studies. A series of newly synthesized aurantiamide acetate analogues were evaluated for their analgesic activity using the tail-flick method in mice.[6] These compounds exhibited significant pharmacological activity, with pentapeptide and tricosamer-containing analogues demonstrating high potency.[6]

Table 2: Analgesic Activity of Aurantiamide Acetate Analogues

Derivative TypeAnimal ModelAssayDosageKey FindingsReference(s)
New aurantiamide acetate analogues (including pentapeptides and tricosamers)MiceTail flick method25, 50, and 100 mg/kg body weightSignificant analgesic activity with no ulcerogenic liability. Pentapeptide and tricosamer analogues showed high potency.[6]
Neuroprotective Activity

Aurantiamide and its derivatives have shown promise as neuroprotective agents. Aurantiamide acetate has been found to exert neuroprotective effects in LPS-induced inflammation in microglia by regulating MAPK and NF-κB signaling pathways.[1]

Signaling Pathways and Mechanisms of Action

The biological activities of aurantiamide derivatives are underpinned by their interaction with specific cellular signaling pathways. The Nrf2 and NF-κB pathways are central to their anti-inflammatory and antioxidant effects.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like auranamide and patriscabratine, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Auranamide Auranamide / Patriscabratine Auranamide->Keap1 Inhibition ROS Oxidative Stress ROS->Keap1 Inhibition ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection & Anti-inflammation Antioxidant_Genes->Cytoprotection

Figure 1: Nrf2 Signaling Pathway Activation by Aurantiamide Derivatives.
NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][4] Aurantiamide derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.[1][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto Release NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Aurantiamide_deriv Aurantiamide Derivatives Aurantiamide_deriv->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 2: NF-κB Signaling Pathway Inhibition by Aurantiamide Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the aurantiamide derivatives for a specified period (e.g., 24 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in 24-well plates and treated with aurantiamide derivatives in the presence or absence of an inflammatory stimulus like LPS (1 µg/mL) for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a 96-well plate.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[7][8][9]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-200 g) are used.

  • Treatment: The animals are divided into groups and orally administered with the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test aurantiamide derivative at different doses.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12][13]

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow start Start animal_prep Animal Preparation (Wistar Rats) start->animal_prep grouping Grouping of Animals animal_prep->grouping treatment Oral Administration (Vehicle, Standard, Test Compound) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction 1 hour after measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) induction->measurement calculation Calculation of Edema Inhibition (%) measurement->calculation end End calculation->end

Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Tail-Flick Test for Analgesic Activity

This is a common method to assess the central analgesic activity of compounds.[14][15]

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat source to the tail.[16]

  • Baseline Measurement: The basal reaction time of each mouse to the heat stimulus is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[15]

  • Treatment: The mice are divided into groups and administered with the vehicle, a standard analgesic (e.g., morphine), or the test aurantiamide derivative.

  • Post-Treatment Measurement: The tail-flick latency is measured at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect.

Synthesis of Aurantiamide Derivatives

The synthesis of aurantiamide derivatives typically involves standard peptide coupling reactions. For example, new aurantiamide acetate analogues have been synthesized by modifying the N-terminal substitution and the amino acid residue of the parent molecule.[6] The general synthetic approach involves the coupling of a protected amino acid with another amino acid or amine, followed by deprotection and further modifications. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Conclusion and Future Directions

The derivatives of aurantiamide represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation, pain, and neurodegenerative diseases. The modulation of the Nrf2 and NF-κB signaling pathways appears to be a key mechanism underlying their beneficial effects. Future research should focus on the synthesis of a wider range of derivatives to establish a clear structure-activity relationship. Furthermore, more extensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to advance these compounds towards clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Aurantiamide Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays on Aurantiamide benzoate. The protocols focus on evaluating its cytotoxic and anti-inflammatory properties, building upon existing knowledge of related compounds and the benzoate moiety.

Introduction

This compound is a natural product isolated from medicinal plants.[1] A structurally related compound, Aurantiamide acetate, has been shown to possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.[2] Furthermore, the benzoate component itself has demonstrated anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[3]

This document outlines a series of in vitro assays to characterize the biological activity of this compound, focusing on its potential as an anti-inflammatory agent. The primary assays described are the MTT assay to assess cell viability, the Griess assay to quantify nitric oxide production, and an ELISA for the measurement of pro-inflammatory cytokines.

Principle of the Assays
  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[5] This assay is crucial for determining the non-toxic concentration range of this compound for subsequent experiments.

  • Griess Assay (Nitric Oxide Quantification): Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in macrophages upon stimulation with inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[6] The assay involves a two-step diazotization reaction where nitrite reacts with the Griess reagent to form a colored azo compound, with the absorbance being proportional to the nitrite concentration.[7][8]

  • ELISA (Cytokine Quantification): The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological samples.[9][10] A sandwich ELISA format is typically used for cytokine analysis, where a capture antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine is "sandwiched" by a second, enzyme-conjugated detection antibody. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[11] This protocol will focus on measuring the pro-inflammatory cytokines TNF-α and IL-1β.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity Assessment cluster_2 Phase 3: Quantification of Inflammatory Mediators A Prepare Aurantiamide benzoate Stock Solution C Treat Cells with Serial Dilutions of this compound A->C B Culture RAW 264.7 Macrophage Cells B->C D Perform MTT Assay (24h incubation) C->D E Determine Non-Toxic Concentration Range (IC50) D->E G Pre-treat with Non-Toxic Concentrations of this compound E->G Inform Concentration Selection F Culture & Seed RAW 264.7 Cells F->G H Stimulate with LPS (e.g., 1 µg/mL) G->H I Incubate for 24h H->I J Collect Cell Culture Supernatant I->J K Perform Griess Assay for Nitric Oxide (NO) Quantification J->K L Perform ELISA for TNF-α and IL-1β Quantification J->L M Data Analysis and Interpretation K->M L->M

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells and identify the optimal non-toxic concentration range for subsequent experiments.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[5][12]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[4][12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control cells.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.20 ± 0.0996.0
101.15 ± 0.0692.0
251.05 ± 0.0884.0
500.65 ± 0.0552.0
1000.20 ± 0.0316.0

Data are representative examples.

Protocol 2: Anti-Inflammatory Activity Assessment

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

A. Cell Culture and Treatment

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound (at non-toxic concentrations determined by MTT assay)

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours.[6]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (e.g., 1, 10, 25 µM). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include the following controls:

    • Negative Control: Cells with medium only.

    • LPS Control: Cells with medium and LPS only.

    • Compound Control: Cells with medium and the highest concentration of this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well. Store the supernatant at -80°C for subsequent analysis of NO and cytokines.

B. Nitric Oxide Quantification (Griess Assay)

Materials:

  • Collected cell culture supernatants

  • Griess Reagent (e.g., equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plate

Procedure:

  • Standard Curve: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 1 to 100 µM.

  • Assay: Add 100 µL of each supernatant sample and standard to a 96-well plate in triplicate.

  • Griess Reaction: Add 100 µL of the Griess reagent to each well.[6]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[6]

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control1.5 ± 0.2-
LPS (1 µg/mL)45.2 ± 3.50
LPS + this compound (1 µM)40.1 ± 2.811.3
LPS + this compound (10 µM)25.6 ± 2.143.4
LPS + this compound (25 µM)12.3 ± 1.572.8

Data are representative examples.

C. Pro-inflammatory Cytokine Quantification (ELISA for TNF-α and IL-1β)

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for mouse TNF-α and IL-1β (follow manufacturer's instructions)

  • Microplate reader

General Procedure (based on a typical sandwich ELISA protocol):

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for TNF-α or IL-1β and incubate overnight.[10]

  • Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add the collected supernatants and cytokine standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin/streptavidin (e.g., HRP-conjugate). Incubate.

  • Substrate Addition: Wash the plate and add the enzyme substrate (e.g., TMB). A color will develop.

  • Stop Reaction: Add a stop solution (e.g., H₂SO₄) to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples from the standard curve.

Data Presentation:

Table: Effect on TNF-α Production

Treatment TNF-α Concentration (pg/mL) (Mean ± SD) % Inhibition of TNF-α Production
Control 25 ± 5 -
LPS (1 µg/mL) 1500 ± 120 0
LPS + this compound (1 µM) 1350 ± 110 10.0
LPS + this compound (10 µM) 850 ± 95 43.3

| LPS + this compound (25 µM) | 400 ± 50 | 73.3 |

Table: Effect on IL-1β Production

Treatment IL-1β Concentration (pg/mL) (Mean ± SD) % Inhibition of IL-1β Production
Control 15 ± 4 -
LPS (1 µg/mL) 800 ± 75 0
LPS + this compound (1 µM) 710 ± 60 11.3
LPS + this compound (10 µM) 420 ± 55 47.5

| LPS + this compound (25 µM) | 200 ± 30 | 75.0 |

Data are representative examples.

Key Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p50/p65) to translocate into the nucleus, where it binds to the promoters of target genes, including iNOS, TNF-α, and IL-1β, initiating their transcription. This compound may interfere with this cascade, possibly at the level of IκBα degradation or NF-κB translocation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) DNA->Genes Transcription Aurantiamide Aurantiamide benzoate Aurantiamide->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Aurantiamide Benzoate Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate is a naturally occurring dipeptide derivative that has garnered interest for its potential therapeutic properties. Notably, it has been identified as a potent inhibitor of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway.[1] This pathway's final product in humans is uric acid; overproduction of which is implicated in hyperuricemia and gout. Furthermore, the enzymatic action of xanthine oxidase generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to oxidative stress and the pathophysiology of various cardiovascular and inflammatory diseases. The inhibition of xanthine oxidase, therefore, presents a promising therapeutic strategy for these conditions.

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of this compound against xanthine oxidase.

Signaling Pathway

Xanthine oxidase plays a crucial role in the terminal steps of purine metabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3][4] This process utilizes molecular oxygen as an electron acceptor, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3] These reactive oxygen species can contribute to cellular damage, inflammation, and the progression of various diseases.

XanthineOxidasePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid PathologicalEffects Pathological Effects (e.g., Gout, Oxidative Stress) UricAcid->PathologicalEffects XO1 Xanthine Oxidase XO1->Xanthine ROS1 O₂⁻ (Superoxide) XO1->ROS1 XO2 Xanthine Oxidase XO2->UricAcid ROS2 H₂O₂ (Hydrogen Peroxide) XO2->ROS2 O2_1 O₂ O2_1->ROS1 ROS1->PathologicalEffects O2_2 O₂ O2_2->ROS2 ROS2->PathologicalEffects Aurantiamide Aurantiamide benzoate Aurantiamide->XO1 Inhibition Aurantiamide->XO2 Inhibition

Figure 1: Xanthine Oxidase Signaling Pathway

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitory activity of this compound against xanthine oxidase.

CompoundTarget EnzymeIC₅₀ (μM)Reference
This compoundXanthine Oxidase70[1]

Experimental Workflow

The experimental workflow for the this compound enzyme inhibition assay involves preparation of reagents, execution of the enzymatic reaction, and subsequent data analysis to determine the inhibitory activity.

Figure 2: Experimental Workflow Diagram

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is designed for a 96-well microplate format, allowing for the testing of multiple concentrations of this compound.

Materials and Reagents
  • This compound

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Reagent Preparation
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.5.

  • Xanthine Solution (Substrate): Dissolve xanthine in the potassium phosphate buffer to a final concentration of 150 µM. Gentle warming may be required to fully dissolve the xanthine.

  • Xanthine Oxidase Solution (Enzyme): Prepare a solution of xanthine oxidase in potassium phosphate buffer to a final concentration of 0.1 units/mL. This solution should be prepared fresh before each experiment and kept on ice.

  • This compound Stock Solution (Inhibitor): Due to the hydrophobic nature of this compound, a stock solution should be prepared in 100% DMSO. For a 10 mM stock solution, dissolve 5.07 mg of this compound (MW: 506.59 g/mol ) in 1 mL of DMSO.

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of potassium phosphate buffer (50 mM, pH 7.5)

    • 25 µL of the this compound dilution (or buffer for the control, and DMSO/buffer for the vehicle control)

    • 25 µL of xanthine oxidase solution (0.1 units/mL)

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 150 µL of the xanthine solution (150 µM) to each well.

  • Kinetic Measurement: Immediately after adding the substrate, measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each concentration of this compound:

    % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100

    Where:

    • V₀ control is the initial velocity of the reaction without the inhibitor.

    • V₀ inhibitor is the initial velocity of the reaction with the inhibitor.

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Conclusion

This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on xanthine oxidase. The provided methodology, data presentation format, and pathway diagrams are intended to support researchers in the fields of pharmacology, biochemistry, and drug development in their investigation of this and other potential enzyme inhibitors. Adherence to this detailed protocol will facilitate the generation of reproducible and reliable data for the evaluation of this compound's therapeutic potential.

References

Aurantiamide Benzoate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate is a naturally occurring dipeptide derivative isolated from tropical medicinal plants such as Cunila spicata and Hyptis fasciculata. It is characterized as a potent inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism and a significant contributor to oxidative stress. While comprehensive cell culture studies on this compound are limited, its known biochemical activity, coupled with research on structurally similar compounds like Aurantiamide acetate, provides a strong basis for its investigation as a modulator of cellular processes, particularly in the contexts of inflammation and cancer.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies. It summarizes the known quantitative data, outlines potential therapeutic applications, and offers detailed methodologies for investigating its biological effects.

Data Presentation

Currently, specific quantitative data for this compound in cell culture applications is sparse. The primary reported value relates to its enzymatic inhibition.

Table 1: Known Quantitative Data for this compound

ParameterValueSource
Target Xanthine Oxidase[1]
IC50 70 µM[1]

Putative Cellular Applications and Rationale

Based on its potent xanthine oxidase inhibitory activity and the known effects of analogous compounds, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Effects: Xanthine oxidase is a significant source of reactive oxygen species (ROS), which are key mediators of inflammation. By inhibiting this enzyme, this compound may reduce oxidative stress and consequently suppress inflammatory signaling pathways. Structurally related compounds, such as Aurantiamide acetate, have been shown to inhibit the NF-κB and PI3K/AKT signaling pathways, which are central to the inflammatory response.

  • Anticancer Activity: Elevated ROS levels are implicated in cancer cell proliferation and survival. Inhibition of xanthine oxidase by this compound could potentially induce apoptosis in cancer cells by disrupting the cellular redox balance. Furthermore, many benzoate-containing compounds have demonstrated the ability to induce apoptosis and inhibit cancer cell growth.

  • Modulation of Purine Metabolism: As a xanthine oxidase inhibitor, this compound can be used in cell culture models to study the effects of altered purine metabolism and the accumulation of its substrates, xanthine and hypoxanthine.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the potential cellular effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability and establishes a working concentration range.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages for inflammation studies, MCF-7 or HCT-116 for cancer studies)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. A starting range of 1 µM to 100 µM is recommended. Include a vehicle control (DMSO) and an untreated control.

  • Replace the medium in the wells with the prepared drug dilutions.

  • Incubate for 24, 48, and 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Plate reader

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol determines if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

cluster_0 Experimental Workflow: Investigating this compound A 1. Determine IC50 (Cell Viability Assay) B 2. Assess Anti-inflammatory Effect (Nitric Oxide Assay) A->B C 3. Evaluate Apoptosis Induction (Annexin V/PI Staining) A->C D 4. Analyze Signaling Pathways (Western Blot/qPCR) B->D C->D

Caption: A typical experimental workflow for characterizing the cellular effects of this compound.

cluster_1 Putative Anti-inflammatory Mechanism of this compound AB Aurantiamide Benzoate XO Xanthine Oxidase AB->XO Inhibits ROS Reactive Oxygen Species (ROS) XO->ROS Produces PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Activates NFkB NF-κB Pathway ROS->NFkB Activates PI3K_AKT->NFkB Activates Inflammation Inflammatory Response (e.g., NO, Cytokines) NFkB->Inflammation Induces

Caption: Proposed mechanism of anti-inflammatory action for this compound via xanthine oxidase inhibition.

cluster_2 Hypothesized Apoptotic Pathway AB Aurantiamide Benzoate XO Xanthine Oxidase AB->XO Inhibits ROS_balance Disruption of Redox Balance XO->ROS_balance Impacts Mito Mitochondrial Stress ROS_balance->Mito Induces Caspases Caspase Activation Mito->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: A potential pathway for this compound-induced apoptosis in cancer cells.

Conclusion and Future Directions

This compound presents an intriguing subject for cell culture research due to its defined activity as a xanthine oxidase inhibitor. The protocols and potential mechanisms outlined here provide a framework for its systematic investigation. Future studies should aim to:

  • Confirm the anti-inflammatory and pro-apoptotic effects in various cell lines.

  • Elucidate the specific signaling pathways modulated by this compound using techniques such as Western blotting and qPCR to analyze key proteins and genes in the NF-κB and PI3K/AKT pathways, as well as markers of apoptosis (e.g., Bax, Bcl-2, caspases).

  • Compare its efficacy and mechanism of action directly with its structural analog, Aurantiamide acetate.

By undertaking these investigations, the scientific community can build a comprehensive understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for the Quantification of Aurantiamide Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Aurantiamide benzoate, a natural product isolated from medicinal plants such as Cunila spicata and Hyptis fasciculata. This compound is a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM, making it a compound of interest for therapeutic applications. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible quantification in various sample matrices.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described. These values are based on methods for structurally similar compounds and should be validated for this compound in your specific matrix.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterExpected Range
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery (%)95 - 105%
Precision (RSD %)< 2%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterExpected Range
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 2 ng/mL
Recovery (%)90 - 110%
Precision (RSD %)< 15%

Table 3: UV-Vis Spectrophotometry

ParameterExpected Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 - 2 µg/mL
Limit of Quantification (LOQ)2 - 10 µg/mL
Molar Absorptivity (ε)To be determined
Wavelength of Max. Absorbance (λmax)~220-280 nm

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material (e.g., Cunila spicata).

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (HPLC grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks)

Protocol:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper into a round-bottom flask.

  • Repeat the extraction process (steps 2-4) two more times with the plant residue to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.

  • The resulting crude extract can be further purified using column chromatography or used directly for analysis after appropriate sample preparation.

G plant Dried Plant Material powder Powdered Plant Material plant->powder Grinding extraction Ultrasonic Extraction (Methanol) powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration extract Crude Extract concentration->extract analysis Analysis (HPLC, LC-MS/MS) extract->analysis

Figure 1: Experimental workflow for the extraction of this compound.
High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for the quantification of the structurally similar compound, Aurantiamide acetate.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution)

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the crude plant extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides higher sensitivity and selectivity for the quantification of this compound, particularly in complex matrices like biological fluids.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-12 min: 95-5% B

    • 12-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions.

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, but at lower concentrations (e.g., 0.1 to 100 ng/mL). An internal standard (e.g., a stable isotope-labeled analog) should be used for optimal accuracy.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Calculate the concentration of this compound in the samples based on this curve.

Signaling Pathway Inhibition

This compound is a known inhibitor of xanthine oxidase. This enzyme plays a key role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout.

G cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout High Levels Lead To Aurantiamide_benzoate Aurantiamide benzoate Xanthine_Oxidase_enzyme Xanthine Oxidase Aurantiamide_benzoate->Xanthine_Oxidase_enzyme Inhibits

Figure 2: Inhibition of the Xanthine Oxidase pathway by this compound.

This diagram illustrates that this compound acts as an inhibitor of the enzyme xanthine oxidase. By blocking this enzyme, it prevents the conversion of hypoxanthine and xanthine into uric acid, thereby potentially reducing the high levels of uric acid that can lead to gout.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aurantiamide Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurantiamide benzoate is a natural product that has been isolated from medicinal plants such as Cunila spicata and Hyptis fasciculata.[1] It is recognized as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM, indicating its potential for further investigation in drug development.[1] A reliable and accurate analytical method is crucial for the quantification of this compound in various samples, including raw materials, finished products, and biological matrices. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[2]

PropertyValue
Molecular FormulaC₃₂H₃₀N₂O₄
Molecular Weight506.6 g/mol
IUPAC Name[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate
Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for the analysis of this compound. These conditions have been adapted from established methods for benzoate-containing compounds and will likely require optimization and validation for specific applications.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 15 minutes
Method Validation Parameters (Illustrative)

The following table summarizes typical performance parameters that should be evaluated during method validation. The values presented are illustrative and based on similar validated HPLC methods for related compounds.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from blank and placebo

Detailed Experimental Protocol

This section provides a step-by-step protocol for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (0.1% Formic acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade acetonitrile. Dilute to the mark with acetonitrile and mix well.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • The sample preparation procedure will depend on the matrix. For a solid sample, accurately weigh a portion of the homogenized sample, extract with a suitable solvent (e.g., methanol), sonicate, and centrifuge.

  • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • Perform a system suitability test by injecting a mid-level standard multiple times. The retention time and peak area should meet the predefined precision requirements.

Data Analysis
  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject Sample detection UV Detector hplc->detection Elution data Data Acquisition and Processing detection->data Signal result Quantification Result data->result Analysis

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

Method_Development lit_review Literature Review (Benzoate HPLC Methods) initial_method Initial HPLC Method Parameters lit_review->initial_method chem_prop This compound Properties chem_prop->initial_method optimization Method Optimization (Mobile Phase, Gradient) initial_method->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Final Validated Method validation->final_method

References

Application Notes and Protocols for Pharmacokinetic Studies of Aurantiamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and experimental protocols related to the pharmacokinetic studies of aurantiamide and its acetate derivative. The information is primarily based on a key study in rats, offering valuable insights for further research and drug development endeavors.

Introduction

Aurantiamide and aurantiamide acetate are naturally occurring dipeptide compounds found in various plants, such as Portulaca oleracea L. (purslane).[1][2][3][4] These compounds have garnered interest due to their potential biological activities, including anti-inflammatory and immunomodulatory effects.[3][5] Understanding their pharmacokinetic profiles is crucial for evaluating their therapeutic potential and for the development of novel drugs. This document outlines the key pharmacokinetic parameters, biodistribution, and the analytical methods used for their quantification in biological matrices.

Pharmacokinetic Profile

The pharmacokinetic profiles of aurantiamide and aurantiamide acetate have been investigated in Sprague-Dawley rats following oral administration of Portulaca oleracea L. extracts.[1][2][4] Both compounds are rapidly absorbed, reaching maximum plasma concentrations (Cmax) in a short period.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for aurantiamide and aurantiamide acetate in rat plasma after a single oral administration.

Table 1: Pharmacokinetic Parameters of Aurantiamide in Rat Plasma

ParameterValueUnitReference
Cmax3.50µg/L[2]
Tmax (first peak)0.18h[2]
Tmax (second peak)2.67h[2]
t1/2 (Half-life)25.34h[2]

Table 2: Pharmacokinetic Parameters of Aurantiamide Acetate in Rat Plasma

ParameterValueUnitReference
Cmax1.61µg/L[2]
Tmax (first peak)0.21h[2]
Tmax (second peak)0.75h[2]
t1/2 (Half-life)36.49h[2]

Note: The presence of a second peak in the plasma concentration-time profile may suggest enterohepatic recirculation or delayed absorption from different parts of the gastrointestinal tract.

Biodistribution

Following oral administration, aurantiamide and aurantiamide acetate distribute to various organs.[1][2][4] Studies in rats have shown that these compounds can be detected in the heart, liver, spleen, lung, kidney, brain, and small intestine.[2] The concentrations in most tissues tend to decrease significantly within 4 hours, suggesting no long-term accumulation.[1][2][4] For aurantiamide acetate, the highest concentrations were observed in the heart and kidney approximately 30 minutes after administration.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the pharmacokinetic studies of aurantiamide compounds.

Animal Studies

A standardized protocol for animal studies is crucial for obtaining reliable and reproducible pharmacokinetic data.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-220 g) are typically used. Animals should be housed in a controlled environment with a 12-h light/dark cycle and have free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before oral administration of the test substance, with free access to water.

  • Drug Administration: Administer the Portulaca oleracea L. extract containing aurantiamide and aurantiamide acetate orally via gavage. The dosage should be calculated based on the concentration of the compounds in the extract.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Tissue Collection (for Biodistribution): At the end of the experiment (e.g., 24 hours), euthanize the animals and collect various organs (heart, liver, spleen, lung, kidney, brain, and small intestine).

  • Sample Storage: Store all plasma and tissue homogenate samples at -80°C until analysis.

Bioanalytical Method

A sensitive and validated analytical method is essential for the accurate quantification of aurantiamide and aurantiamide acetate in biological matrices. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for this purpose.[1][2]

Protocol 2: Quantification of Aurantiamide and Aurantiamide Acetate by UHPLC-MS/MS

  • Sample Preparation:

    • Plasma: A protein precipitation method is commonly used.[6] To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile). Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes. Collect the supernatant for analysis.

    • Tissue: Homogenize the tissue samples in saline. Then, follow the same protein precipitation procedure as for plasma.

  • Chromatographic Conditions (Representative):

    • UHPLC System: A standard UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a period of 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Representative):

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions (Hypothetical):

      • Aurantiamide: Precursor ion > Product ion (e.g., m/z 403.2 > 105.1)

      • Aurantiamide Acetate: Precursor ion > Product ion (e.g., m/z 445.2 > 105.1)

      • Note: Specific ion transitions need to be optimized for the instrument used.

    • Instrument Parameters: Optimize parameters such as cone voltage, collision energy, and source temperature for maximum sensitivity.

  • Data Analysis: Quantify the concentrations of aurantiamide and aurantiamide acetate in the samples by comparing their peak areas to those of a standard curve prepared in the corresponding biological matrix. Pharmacokinetic parameters can be calculated using non-compartmental analysis software.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the pharmacokinetic processes.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis & Data Processing acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting oral_gavage Oral Gavage of Aurantiamide Compound fasting->oral_gavage blood_sampling Serial Blood Sampling oral_gavage->blood_sampling tissue_collection Tissue Collection (at study end) oral_gavage->tissue_collection sample_prep Plasma & Tissue Sample Preparation blood_sampling->sample_prep tissue_collection->sample_prep uhplc_ms UHPLC-MS/MS Quantification sample_prep->uhplc_ms pk_analysis Pharmacokinetic Parameter Calculation uhplc_ms->pk_analysis

Caption: Experimental workflow for a typical pharmacokinetic study of Aurantiamide compounds.

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract absorption Rapid Absorption gi_tract->absorption systemic_circulation Systemic Circulation (Plasma) absorption->systemic_circulation tissues Tissues (Heart, Liver, Kidney, etc.) systemic_circulation->tissues Distribution liver_metabolism Hepatic Metabolism systemic_circulation->liver_metabolism excretion_pathways Excretion Pathways (Urine, Feces) systemic_circulation->excretion_pathways Renal Clearance tissues->systemic_circulation Redistribution tissue_metabolism Tissue Metabolism tissues->tissue_metabolism liver_metabolism->excretion_pathways tissue_metabolism->excretion_pathways

Caption: Conceptual ADME pathway for Aurantiamide compounds after oral administration.

Future Directions

While the current data provides a foundational understanding of the pharmacokinetics of aurantiamide and aurantiamide acetate, further research is warranted. Key areas for future investigation include:

  • Metabolite Identification: Characterizing the metabolic pathways and identifying the major metabolites of aurantiamide compounds.

  • Transporter Studies: Investigating the role of uptake and efflux transporters in the absorption and disposition of these compounds.

  • Pharmacokinetics in Other Species: Evaluating the pharmacokinetic profiles in other animal models to support preclinical development.

  • Human Studies: Ultimately, well-designed clinical studies will be necessary to understand the pharmacokinetics and safety of aurantiamide compounds in humans.

These application notes and protocols are intended to serve as a guide for researchers in the field. It is important to adapt and validate these methods for specific experimental conditions and regulatory requirements.

References

Aurantiamide Benzoate: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate is a natural product isolated from medicinal plants such as Cunila spicata and Hyptis fasciculata. It belongs to a class of dipeptides that have garnered significant interest in the drug discovery community for their diverse pharmacological activities. This document provides detailed application notes and protocols for the investigation of this compound and its derivatives in various therapeutic areas, including its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. The information presented herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC32H30N2O4PubChem
Molecular Weight506.6 g/mol PubChem
IUPAC Name((2S)-2-(((2S)-2-benzamido-3-phenylpropanoyl)amino)-3-phenylpropyl) benzoatePubChem

Applications in Drug Discovery

This compound and its analogs, such as aurantiamide acetate, have demonstrated promising bioactivities in several key areas of drug discovery.

Anti-inflammatory Activity

Aurantiamide derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data:

CompoundAssayTarget/Cell LineActivity (IC50/Effect)Reference
This compoundXanthine Oxidase InhibitionEnzyme AssayIC50: 70 µM[1]
Aurantiamide Acetate Analogue (7o)TNF-α Secretion InhibitionLPS-stimulated RAW264.7 cellsIC50: 16.90 µM[2]
AurantiamideNitric Oxide Production InhibitionLPS-stimulated RAW264.7 cellsIC50: 53.27 ± 1.37 µM[3]
Aurantiamide AcetatePro-inflammatory Cytokine ReductionLPS-induced acute lung injury in mice (in vivo)Significant reduction of IL-6, TNF-α, and IL-1β at 2.5, 5, and 10 mg/kg[4]

Signaling Pathways:

Aurantiamide acetate has been shown to exert its anti-inflammatory effects by modulating the NF-κB and PI3K/AKT signaling pathways.[4] It suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4] Additionally, it inhibits the phosphorylation of PI3K and AKT, which are upstream regulators of NF-κB.[4]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation & Degradation NFkB NF-κB (p65) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Aurantiamide_Benzoate Aurantiamide Benzoate/Acetate Aurantiamide_Benzoate->PI3K Inhibits Aurantiamide_Benzoate->IKK Inhibits NFkB_n NF-κB (p65) NFkB_n->Pro_inflammatory_Genes Transcription

Caption: PI3K/AKT/NF-κB Signaling Pathway Inhibition.

Neuroprotective Activity

Aurantiamide has demonstrated significant neuroprotective effects in models of neuroinflammation and neurodegeneration, suggesting its potential in treating diseases like Alzheimer's.

Quantitative Data:

CompoundAssayModelActivityReference
AurantiamideCognitive Function ImprovementAPP/PS1 mice (in vivo)Improved performance in Morris Water Maze at 10 and 20 mg/kg[4]
AurantiamideReduction of NeuroinflammationAPP/PS1 mice (in vivo)Decreased levels of IL-1β, IL-6, and TNF-α in brain tissue at 10 and 20 mg/kg[4]
Clovamide and Rosmarinic acid (structurally related)Neuroprotection against various insultsIn vitro neuronal death modelsEC50 values in the low micromolar range (0.9-3.7 µM)[5][6][7]

Signaling Pathways:

The neuroprotective effects of aurantiamide are linked to its ability to suppress the activation of the NLRP3 inflammasome .[4] By inhibiting the NLRP3 inflammasome, aurantiamide reduces the production of pro-inflammatory cytokines such as IL-1β in the brain, thereby mitigating neuroinflammation.[4]

G Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ) Microglia_Activation Microglia Activation Neurotoxic_Stimuli->Microglia_Activation NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Microglia_Activation->NLRP3_Inflammasome Activation Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Assembly & Cleavage pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleavage IL1b IL-1β pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Aurantiamide Aurantiamide Aurantiamide->NLRP3_Inflammasome Inhibits

Caption: NLRP3 Inflammasome Inhibition Pathway.

Anti-cancer Activity

While less explored, aurantiamide derivatives have been reported to possess anti-tumor properties.[4] This suggests a potential avenue for further investigation into their efficacy and mechanism of action against various cancer cell lines. The general anti-proliferative and pro-apoptotic effects of related compounds suggest that this compound could be a valuable lead compound for the development of novel anti-cancer agents. Further research is required to determine specific IC50 values and the signaling pathways involved.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioactivity of this compound.

Protocol 1: Xanthine Oxidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • This compound

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound and allopurinol in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or control solution.

  • Add 100 µL of xanthine solution (substrate) to each well.

  • Initiate the reaction by adding 100 µL of xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes.

  • The rate of uric acid formation is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Protocol 2: In Vitro Anti-inflammatory Assay (Measurement of NO and Cytokine Production)

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • Cytokine measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of NO and cytokine production and determine the IC50 values.

Protocol 3: Western Blot Analysis of NF-κB and PI3K/AKT Signaling Pathways

Objective: To investigate the effect of this compound on the activation of NF-κB and PI3K/AKT signaling pathways in LPS-stimulated cells.

Materials:

  • RAW264.7 cells or other suitable cell line

  • LPS

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-AKT, AKT, p-PI3K, PI3K, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for the appropriate time (e.g., 30 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescence detection system.

  • Densitometric analysis is used to quantify the changes in protein expression and phosphorylation.

G Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blotting Western Blotting SDS_PAGE->Western_Blotting Antibody_Incubation Antibody Incubation Western_Blotting->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Western Blot Experimental Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. The provided application notes and protocols offer a framework for the systematic investigation of their anti-inflammatory, neuroprotective, and potentially anti-cancer activities. Further research is warranted to fully elucidate their mechanisms of action and to advance these natural products towards clinical development.

References

Application Notes and Protocols for the Formulation of Aurantiamide Benzoate in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate is a naturally occurring dipeptide derivative that has been identified as a potent inhibitor of xanthine oxidase, with a reported IC50 value of 70 μM.[1] This characteristic positions it as a promising candidate for therapeutic applications in conditions associated with hyperuricemia, such as gout. However, like many peptide-based molecules, this compound is anticipated to have poor aqueous solubility, a significant hurdle for its development as an oral or parenteral drug. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, addressing the challenges of its solubility and providing a framework for its preliminary pharmacokinetic and pharmacodynamic evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₂H₃₀N₂O₄[2][3]
Molecular Weight506.6 g/mol [2][3]
AppearanceCrystalline solid[4]
Solubility
WaterSparingly soluble[4]
EthanolSoluble (approx. 1 mg/ml)[4]
DMSOSoluble (approx. 30 mg/ml)[4]
Dimethylformamide (DMF)Soluble (approx. 30 mg/ml)[4]

Formulation Development for In Vivo Administration

Given the poor aqueous solubility of this compound, a suitable vehicle is required to ensure its bioavailability in in vivo studies. The following protocol describes the preparation of a solvent/co-solvent-based formulation suitable for oral or intraperitoneal administration in rodent models. This formulation strategy is based on principles for enhancing the solubility of poorly soluble compounds.

Protocol 1: Preparation of an this compound Formulation (10 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation: Accurately weigh the required amount of this compound powder. Prepare a 100 mg/mL stock solution by dissolving the powder in DMSO. For example, to prepare 100 µL of stock solution, dissolve 10 mg of this compound in 100 µL of DMSO.

  • Solubilization: Gently vortex the mixture until the powder is completely dissolved. If necessary, sonicate the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Vehicle Preparation: In a separate sterile tube, prepare the co-solvent vehicle by mixing PEG300 and Tween 80 in a 4:1 ratio. For example, to prepare 500 µL of the vehicle, mix 400 µL of PEG300 with 100 µL of Tween 80.

  • Formulation Preparation: To prepare a 10 mg/mL final formulation, add 1 part of the this compound stock solution to 9 parts of the prepared vehicle. For instance, add 100 µL of the 100 mg/mL stock solution to 900 µL of the PEG300/Tween 80 mixture.

  • Final Dilution: Immediately before administration, dilute the 10 mg/mL formulation with sterile saline to the desired final concentration for dosing. For example, to achieve a 1 mg/mL dosing solution, dilute 100 µL of the 10 mg/mL formulation with 900 µL of sterile saline. The final vehicle composition will be 10% DMSO, 36% PEG300, 9% Tween 80, and 45% saline.

  • Visual Inspection: Before administration, visually inspect the final formulation for any signs of precipitation. The solution should be clear.

Note: The stability of this extemporaneously prepared formulation should be assessed if not used immediately. It is recommended to prepare the final diluted formulation fresh on the day of the experiment.

Diagram: Formulation Workflow

G cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation A Weigh Aurantiamide benzoate powder B Dissolve in DMSO (100 mg/mL) A->B D Mix Stock Solution and Vehicle (1:9) B->D C Mix PEG300 and Tween 80 (4:1) C->D E Dilute with Sterile Saline (e.g., to 1 mg/mL) D->E F Final Dosing Solution E->F

Caption: Workflow for the preparation of an this compound formulation.

In Vivo Study Protocol: Evaluation of Xanthine Oxidase Inhibitory Activity

This protocol outlines a study to assess the in vivo efficacy of the formulated this compound in a potassium oxonate-induced hyperuricemic rat model.

Experimental Design
  • Animal Model: Male Sprague-Dawley rats (200-250 g)

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups:

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Hyperuricemic Control (Vehicle + Potassium Oxonate)

    • Group 3: Positive Control (Allopurinol 10 mg/kg + Potassium Oxonate)

    • Group 4: this compound (Low Dose, e.g., 10 mg/kg) + Potassium Oxonate

    • Group 5: this compound (High Dose, e.g., 50 mg/kg) + Potassium Oxonate

  • Housing: House animals in standard cages with free access to food and water.

Protocol 2: In Vivo Efficacy Study

Materials:

  • Formulated this compound

  • Allopurinol

  • Potassium oxonate

  • 0.5% Carboxymethylcellulose (CMC) solution

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Plasma storage tubes

Procedure:

  • Hyperuricemia Induction: One hour before the administration of the test compounds, induce hyperuricemia in all groups except the Normal Control by oral administration of potassium oxonate (250 mg/kg) suspended in 0.5% CMC.

  • Test Compound Administration:

    • Administer the appropriate dose of formulated this compound orally to the treatment groups.

    • Administer Allopurinol (suspended in 0.5% CMC) orally to the positive control group.

    • Administer the vehicle only to the Normal and Hyperuricemic control groups.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 1, 2, 4, 8, and 24 hours post-administration of the test compound. A typical blood sampling schedule for a pharmacokinetic study in rats might involve collections at 15 and 30 minutes, and 1, 2, 4, 8, and 24 hours.[5]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Biochemical Analysis: Analyze the plasma samples for uric acid and allantoin concentrations using a validated HPLC or LC-MS/MS method.[6][7][8]

Diagram: In Vivo Study Workflow

G A Acclimatize Rats B Induce Hyperuricemia (Potassium Oxonate) A->B C Administer Test Compounds (Oral Gavage) B->C D Blood Sampling (0, 1, 2, 4, 8, 24h) C->D E Plasma Separation D->E F Biochemical Analysis (Uric Acid, Allantoin) E->F G Data Analysis F->G

Caption: Workflow for the in vivo efficacy study of this compound.

Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples to determine its pharmacokinetic profile. While a specific published method for this compound was not identified, a general LC-MS/MS method can be developed based on methods for similar dipeptide molecules.

Proposed LC-MS/MS Method Parameters
ParameterProposed Condition
Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be determined by direct infusion of this compound and a suitable internal standard.
Internal StandardA structurally similar compound not present in the matrix.
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation and supernatant injection.

Data Presentation and Analysis

All quantitative data from the formulation stability and in vivo studies should be presented in a clear and organized manner.

Table 1: Proposed Stability Data for this compound Formulation
Time PointStorage ConditionConcentration (mg/mL)% of Initial ConcentrationAppearance
0-1.00100%Clear Solution
24 hoursRoom Temperature
24 hours4°C
7 daysRoom Temperature
7 days4°C
Table 2: Proposed In Vivo Efficacy Data
GroupTreatmentDose (mg/kg)Plasma Uric Acid (µmol/L) at 4h% Inhibition of Uric Acid IncreasePlasma Allantoin (µmol/L) at 4h
1Normal Control-N/A
2Hyperuricemic Control-0%
3Positive ControlAllopurinol (10)
4TreatmentThis compound (10)
5TreatmentThis compound (50)

Signaling Pathway

This compound is a xanthine oxidase inhibitor. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid.

Diagram: Simplified Purine Metabolism Pathway

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Aurantiamide Aurantiamide benzoate XO Xanthine Oxidase Aurantiamide->XO

Caption: Inhibition of Xanthine Oxidase by this compound in the purine metabolism pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the formulation and preclinical in vivo evaluation of this compound. The proposed formulation strategy addresses the compound's poor aqueous solubility, enabling its administration in animal models. The detailed in vivo study design allows for the assessment of its xanthine oxidase inhibitory activity and provides a basis for further pharmacokinetic and toxicological investigations. Adherence to these protocols will facilitate the generation of robust and reliable data, crucial for the continued development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Aurantiamide Benzoate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Aurantiamide benzoate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from medicinal plants like Cunila spicata and Hyptis fasciculata.[1][2] It is recognized as a potent xanthine oxidase inhibitor.[1][2] Like many peptide-like molecules with amide bonds and aromatic rings, this compound can exhibit poor solubility in aqueous solutions, which can be a challenge for in vitro and in vivo experiments.[3][4]

Q2: What are the general principles for solubilizing peptide-like compounds such as this compound?

The solubility of compounds with amide groups is influenced by their ability to form hydrogen bonds with the solvent.[5][6] Key strategies to improve solubility include selecting an appropriate solvent, adjusting the pH, using co-solvents, and applying physical methods like sonication and heating.[7][8]

Q3: Which organic solvents are recommended for dissolving this compound?

For hydrophobic or uncharged peptides and similar compounds, it is recommended to start with a small amount of an organic solvent.[4][7] Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[7][8] After the compound is dissolved in the organic solvent, the solution can be carefully diluted with an aqueous buffer to the desired final concentration.[4]

Q4: How does pH adjustment affect the solubility of this compound?

The solubility of peptide-like compounds is generally lowest at their isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[3][9] For compounds with basic functional groups, dissolving in a slightly acidic solution (e.g., using 10% acetic acid) can improve solubility.[4][8] Conversely, for acidic compounds, a basic solution (e.g., 10% ammonium bicarbonate) may be effective.[4][7] The specific pKa values of this compound's functional groups would determine the optimal pH for its solubilization.

Q5: Can sonication or temperature changes help dissolve this compound?

Yes, both methods can be effective. Sonication can help break apart aggregates and enhance dissolution.[7][8] Gently warming the solution can also increase solubility, but it is crucial to monitor the temperature to avoid thermal degradation of the compound.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the solubilization of this compound.

Issue EncounteredPotential CauseRecommended Solution
Compound does not dissolve in aqueous buffer. This compound is likely hydrophobic due to its structure.1. Attempt to dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol. 2. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[4][7]
Precipitation occurs after adding aqueous buffer to the organic solvent solution. The final concentration of the compound in the mixed solvent system exceeds its solubility limit.1. Try a lower final concentration. 2. Increase the proportion of the organic co-solvent if permissible for your experiment. 3. Consider using a different co-solvent system. A formulation using DMSO, PEG300, and Tween-80 has been suggested for a related compound.[10]
The solution is cloudy or contains visible particles after initial dissolution. The compound is not fully dissolved or has formed aggregates.1. Use sonication to aid dissolution.[7][8] 2. Gently warm the solution while stirring.[8] 3. Centrifuge the solution to pellet any undissolved material before use.[8]
Solubility is still poor despite trying different solvents. The compound may require more specific conditions for solubilization.1. Adjust the pH of the aqueous buffer. Since this compound has amide linkages, its charge state can be manipulated. Try dissolving in acidic or basic buffers.[3][9] 2. Incorporate solubility-enhancing agents such as surfactants (e.g., Tween-80) or polymers (e.g., PEG300).[10]

Experimental Protocols

Protocol 1: Solubility Screening with Organic Co-solvents
  • Preparation : Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition : To each tube, add a small, measured volume (e.g., 50 µL) of a different organic solvent (DMSO, DMF, ethanol).

  • Dissolution : Vortex each tube for 1-2 minutes. If not fully dissolved, sonicate for 5-10 minutes.

  • Aqueous Dilution : Once dissolved, incrementally add your desired aqueous buffer (e.g., PBS) in small volumes, vortexing between additions.

  • Observation : Observe for any precipitation. The highest concentration that remains a clear solution is the approximate solubility in that co-solvent system.

Protocol 2: pH-Dependent Solubility Testing
  • Buffer Preparation : Prepare a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8, 10).

  • Compound Addition : Add a pre-weighed amount of this compound to a fixed volume of each buffer.

  • Equilibration : Vortex the samples and then allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature, with intermittent shaking.

  • Analysis : Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visual Guides

Solubility_Troubleshooting_Workflow start Start with this compound Powder aqueous_buffer Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous_buffer is_soluble_aq Is it soluble? aqueous_buffer->is_soluble_aq organic_solvent Use minimal amount of organic solvent (e.g., DMSO, DMF) is_soluble_aq->organic_solvent No success Solution Ready for Use is_soluble_aq->success Yes is_soluble_org Is it soluble? organic_solvent->is_soluble_org dilute Slowly dilute with aqueous buffer is_soluble_org->dilute Yes sonicate_heat Apply sonication or gentle heat is_soluble_org->sonicate_heat No precipitates Does it precipitate? dilute->precipitates adjust_ph Adjust pH of buffer (away from pI) precipitates->adjust_ph Yes precipitates->success No adjust_ph->dilute use_excipients Add excipients (e.g., PEG300, Tween-80) adjust_ph->use_excipients fail Re-evaluate solvent system or concentration adjust_ph->fail sonicate_heat->is_soluble_org use_excipients->dilute

Caption: A workflow for troubleshooting the solubility of this compound.

Logical_Relationship_Solubility_Factors cluster_compound This compound Properties cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Compound Hydrophobic Nature Amide Bonds Solvents Organic Solvents (DMSO, Ethanol) Compound->Solvents addresses pH pH Adjustment Compound->pH influences Outcome Improved Solubility in Aqueous Media Solvents->Outcome pH->Outcome Temp Temperature Increase Temp->Outcome Physical Sonication Physical->Outcome Excipients Co-solvents/Surfactants (PEG300, Tween-80) Excipients->Outcome

Caption: Factors influencing the solubility of this compound.

References

Common challenges in working with Aurantiamide benzoate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurantiamide benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this natural dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and generalized experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring dipeptide that has been isolated from various plants and microorganisms.[1][2][3] Its primary reported biological activity is the inhibition of xanthine oxidase, with an IC50 value of 70 μM.[4][5] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition can reduce the production of uric acid. Additionally, related aurantiamide compounds have been investigated for anti-inflammatory and cytotoxic effects, suggesting that this compound may have a broader range of biological activities.[1][6]

Q2: What are the basic physicochemical properties of this compound?

Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₂H₃₀N₂O₄PubChem
Molecular Weight 506.6 g/mol PubChem
Appearance Crystalline solid (typical)General Knowledge
CAS Number 150881-02-0[4]

Q3: In which organic solvents can I dissolve this compound?

There is limited specific data on the solubility of this compound. However, based on its chemical structure, which includes multiple aromatic rings, it is predicted to be a hydrophobic compound. For hydrophobic peptides and small molecules, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[7][8][9] Other potential organic solvents include ethanol, methanol, and acetonitrile. It is always recommended to test the solubility of a small amount of the compound before preparing a large stock solution.[8]

Q4: How should I store this compound powder and solutions?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[7] Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8] The stability of the compound in aqueous solutions for extended periods is not well-documented and it is generally recommended to prepare fresh dilutions in aqueous buffers from the organic stock solution for each experiment.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound

Due to its hydrophobic nature, dissolving this compound in aqueous buffers can be challenging.

SymptomPossible CauseSuggested Solution
Compound does not dissolve in aqueous buffer (e.g., PBS, cell culture media). High hydrophobicity of the compound.Prepare a high-concentration stock solution in 100% DMSO.[9] For your experiment, dilute the DMSO stock solution into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5% for cell-based assays).[7]
Precipitation occurs when diluting the DMSO stock in aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.- Lower the final concentration of this compound in the aqueous buffer. - Increase the percentage of DMSO in the final solution, if your experimental system allows. - Use a gentle warming and sonication to aid dissolution, but be cautious of potential degradation.
The solution is cloudy or contains visible particles. Incomplete dissolution or aggregation.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. - Try a different organic solvent for the stock solution, such as ethanol or DMF, and then dilute into the aqueous buffer.
Issue 2: Inconsistent Experimental Results

Variability in experimental outcomes can arise from issues with compound stability and handling.

SymptomPossible CauseSuggested Solution
Loss of compound activity over time in prepared solutions. Degradation of the compound in solution.- Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid storing the compound in aqueous solutions for extended periods. - Protect solutions from light.
High variability between experimental replicates. Inaccurate pipetting of viscous stock solutions or precipitation.- Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. - Visually inspect your final dilutions for any signs of precipitation before adding to your experimental setup.

Experimental Protocols

Generalized Protocol for In Vitro Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework. Specific cell lines and assay kits may require optimization.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (e.g., 0.1%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cell death if available.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Aurantiamide_Benzoate_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Aurantiamide_benzoate Aurantiamide benzoate XO Xanthine Oxidase Aurantiamide_benzoate->XO Inhibits Uric_Acid Uric Acid Production XO->Uric_Acid ROS ROS Production XO->ROS Inflammation Inflammation Uric_Acid->Inflammation ROS->Inflammation

Caption: Potential mechanism of action for this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Treat_Cells Treat Cells for 24-72 hours Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Read_Absorbance Read Absorbance at 570 nm MTT_Assay->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem: Compound Precipitation Check_Solvent Is stock solution in 100% DMSO? Problem->Check_Solvent Use_DMSO Action: Prepare stock in 100% DMSO Check_Solvent->Use_DMSO No Check_Final_Conc Is final concentration too high? Check_Solvent->Check_Final_Conc Yes Use_DMSO->Check_Final_Conc Lower_Conc Action: Lower final concentration Check_Final_Conc->Lower_Conc Yes Check_DMSO_Perc Is final DMSO % too low? Check_Final_Conc->Check_DMSO_Perc No Success Success: Clear Solution Lower_Conc->Success Increase_DMSO Action: Increase DMSO % (if assay permits) Check_DMSO_Perc->Increase_DMSO Yes Sonication Action: Use gentle warming or sonication Check_DMSO_Perc->Sonication No Increase_DMSO->Success Sonication->Success

Caption: Decision tree for troubleshooting precipitation issues.

References

Optimizing experimental conditions for Aurantiamide benzoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiamide benzoate.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a natural product isolated from the tropical medicinal plants Cunila spicata and Hyptis fasciculata.[1] It is known to be a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.[1][2]

2. What are the primary known biological activities of this compound?

The primary reported biological activities of this compound are the inhibition of xanthine oxidase and potential anti-inflammatory effects. Its activity as a xanthine oxidase inhibitor has been quantified with an IC50 value of 70 μM.[1][2] While closely related compounds like Aurantiamide acetate have demonstrated anti-inflammatory properties through the NF-κB pathway, the specific anti-inflammatory mechanism of this compound is an area of ongoing research.

3. What are the physical and chemical properties of this compound?

PropertyValueReference
Molecular FormulaC32H30N2O4[3]
Molecular Weight506.59 g/mol [1]
CAS Number150881-02-0[2]

4. How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as DMSO. To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[1] For example, a 10 mM stock solution can be prepared for experimental use.[1]

5. What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C.[3] Once dissolved in a solvent, the stock solution should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Question: I observed a precipitate in my cell culture wells after adding this compound. What could be the cause and how can I prevent this?

Answer:

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too low to maintain its solubility when diluted in the media.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is sufficient to maintain the solubility of this compound at the desired experimental concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

  • Optimize Stock Solution Concentration: You may need to prepare a more concentrated stock solution in your organic solvent to minimize the volume added to the cell culture medium.

  • Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media is pre-warmed to 37°C.

  • Gentle Mixing: After adding the compound to the media, mix gently by swirling the plate or flask to ensure even distribution without causing excessive agitation that could promote precipitation.

  • Solubility Test: Before treating your cells, perform a small-scale solubility test by adding your highest concentration of this compound to the cell culture medium in an empty well and observe for any precipitation over the intended incubation period.

Issue 2: Inconsistent or No Biological Effect Observed

Question: I am not observing the expected biological effect of this compound in my experiments. What are the possible reasons?

Answer:

Several factors can contribute to a lack of observable biological activity, ranging from compound stability to experimental setup.

Troubleshooting Steps:

  • Compound Integrity and Storage:

    • Verify Storage Conditions: Confirm that the compound has been stored correctly at -20°C (powder) or -80°C (stock solution) and protected from light if it is light-sensitive.

    • Avoid Repeated Freeze-Thaw Cycles: Use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.

    • Freshly Prepare Dilutions: Prepare fresh dilutions of this compound in your assay buffer or cell culture medium immediately before each experiment.

  • Experimental Conditions:

    • Concentration Range: Ensure you are using a relevant concentration range. Based on its reported IC50 of 70 μM for xanthine oxidase inhibition, you may need to test concentrations around and above this value to observe an effect.

    • Incubation Time: The duration of treatment may be insufficient for the biological effect to manifest. Consider performing a time-course experiment to determine the optimal incubation period.

    • Cell Type and Density: The responsiveness to this compound can vary between different cell lines. Ensure the cell density is appropriate for the assay, as overly confluent or sparse cultures can lead to inconsistent results.

  • Assay-Specific Considerations:

    • Positive Control: Always include a known positive control for your assay to validate that the experimental system is working correctly. For example, when studying anti-inflammatory effects, a known inhibitor of the NF-κB pathway can be used.

    • Vehicle Control: Include a vehicle control (e.g., media with the same final concentration of DMSO) to account for any effects of the solvent on your cells.

Issue 3: High Cytotoxicity Observed at Expected Efficacious Concentrations

Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect, not general toxicity. How can I address this?

Answer:

High cytotoxicity can mask the specific biological effects of a compound. It is crucial to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Before conducting your functional assays, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of this compound concentrations. This will help you determine the maximum non-toxic concentration.

  • Reduce Incubation Time: High concentrations of a compound over a long period can lead to cytotoxicity. Consider reducing the incubation time in your experiments.

  • Check for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).

  • Serum Concentration in Media: Some compounds may exhibit higher toxicity in low-serum or serum-free media. If your experimental protocol allows, ensure an adequate serum concentration is present to maintain cell health.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the mass of this compound powder required to prepare a 10 mM stock solution (Molecular Weight = 506.59 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

  • Follow up with sonication in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old media and replace it with fresh media containing various concentrations of this compound (e.g., 1, 10, 50, 100 μM).

    • Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: Add LPS (1 μg/mL) to all wells except the negative control group to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 μL of the cell culture supernatant from each well.

    • Add 50 μL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 μL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Assay prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions treat Treat with Aurantiamide benzoate prep_dilutions->treat seed_cells Seed RAW 264.7 Cells (5x10^4 cells/well) adhere Incubate Overnight seed_cells->adhere adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate_24h Incubate for 24h stimulate->incubate_24h griess_assay Perform Griess Assay incubate_24h->griess_assay read_absorbance Read Absorbance at 540 nm griess_assay->read_absorbance

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition Point cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates aurantiamide Aurantiamide benzoate aurantiamide->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) DNA->Genes Induces

Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB signaling pathway.

References

Technical Support Center: Aurantiamide Benzoate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiamide benzoate. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in this compound concentration is likely due to chemical degradation. The molecule contains both amide and benzoate ester functional groups, which are susceptible to hydrolysis, especially under non-optimal storage conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your stock solution is stored at the recommended temperature (-20°C for short-term and -80°C for long-term storage) and protected from light.

  • Check Solvent Purity: Ensure the solvent used to prepare the stock solution is of high purity and anhydrous, as water can facilitate hydrolysis.

  • Assess pH of the Solution: If your experimental conditions involve aqueous buffers, the pH can significantly impact stability. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds.

  • Investigate Photodegradation: this compound contains aromatic rings and amide bonds, making it potentially susceptible to degradation upon exposure to light, particularly UV radiation. Ensure samples are handled in amber vials or protected from light.

Q2: My experimental results are inconsistent. Could the stability of this compound in my assay medium be a factor?

A2: Yes, the stability of this compound in your experimental medium is a critical factor for reproducibility. Degradation during the course of an experiment can lead to variable results.

Troubleshooting Steps:

  • Perform a Time-Course Stability Study: Analyze the concentration of this compound in your assay medium at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact conditions of your experiment (temperature, pH, lighting).

  • Analyze for Degradation Products: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to not only quantify the parent compound but also to detect the appearance of new peaks that may correspond to degradation products.

  • Adjust Experimental Conditions: If significant degradation is observed, consider modifying your experimental protocol. This could involve shortening incubation times, adjusting the pH of the buffer, or protecting the experimental setup from light.

Q3: I have identified potential degradation products in my this compound sample. What are the likely structures of these degradants?

A3: Based on the chemical structure of this compound, the most probable degradation pathways are hydrolysis of the benzoate ester and the two amide linkages.

  • Ester Hydrolysis: This would cleave the benzoate group, yielding Aurantiamide and benzoic acid.

  • Amide Hydrolysis: Cleavage of the amide bonds would result in smaller fragments, including benzoic acid, phenylalanine, and other related amino acid derivatives.

The following diagram illustrates the primary potential hydrolytic degradation pathways:

G Potential Hydrolytic Degradation Pathways of this compound Aurantiamide_Benzoate This compound Ester_Hydrolysis Ester Hydrolysis (Acidic or Basic Conditions) Aurantiamide_Benzoate->Ester_Hydrolysis Amide_Hydrolysis Amide Hydrolysis (Acidic or Basic Conditions) Aurantiamide_Benzoate->Amide_Hydrolysis Photodegradation Photodegradation (UV Light) Aurantiamide_Benzoate->Photodegradation Aurantiamide Aurantiamide Ester_Hydrolysis->Aurantiamide Benzoic_Acid1 Benzoic Acid Ester_Hydrolysis->Benzoic_Acid1 Fragments Peptide Fragments (e.g., N-Benzoyl-L-phenylalanine, L-phenylalaninol) Amide_Hydrolysis->Fragments Benzoic_Acid2 Benzoic Acid Amide_Hydrolysis->Benzoic_Acid2 Rearrangement_Products Photo-Fries Rearrangement Products Photodegradation->Rearrangement_Products

Caption: Potential degradation pathways of this compound.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical data from forced degradation studies to illustrate the potential stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes only and may not represent the actual stability of the compound.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

pHIncubation Time (hours)This compound Remaining (%)Major Degradation Product(s)
2.02475.2Aurantiamide, Benzoic Acid
4.52492.8Aurantiamide, Benzoic Acid
7.42498.5Minimal Degradation
9.02488.1Aurantiamide, Benzoic Acid
12.02465.4Aurantiamide, Benzoic Acid, Peptide Fragments

Table 2: Effect of Temperature on this compound Stability (Solid State)

Temperature (°C)Incubation Time (days)This compound Remaining (%)
403099.1
603095.3
803085.7

Table 3: Photostability of this compound in Solution

Light ConditionExposure Duration (hours)This compound Remaining (%)
Cool White Fluorescent Light2497.2
UV Light (254 nm)2478.9
Dark Control2499.8

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate all samples at 60°C for 24 hours. A control sample should be kept at 4°C.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each sample. Neutralize the acidic and basic samples before analysis by HPLC.

G Workflow for Forced Degradation Study (Hydrolysis) start Start prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock prep_acid Prepare Acidic Sample (0.1 M HCl) prep_stock->prep_acid prep_base Prepare Basic Sample (0.1 M NaOH) prep_stock->prep_base prep_neutral Prepare Neutral Sample (Water) prep_stock->prep_neutral incubate Incubate at 60°C prep_acid->incubate prep_base->incubate prep_neutral->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC neutralize->analyze end End analyze->end

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Logical Troubleshooting Diagram

The following diagram provides a logical workflow for troubleshooting stability issues with this compound.

G Troubleshooting Logic for this compound Stability start Stability Issue Observed (e.g., loss of parent compound, inconsistent results) check_storage Verify Storage Conditions (Temperature, Light, Solvent) start->check_storage is_storage_ok Are Storage Conditions Optimal? check_storage->is_storage_ok correct_storage Correct Storage Conditions is_storage_ok->correct_storage No perform_stability_study Perform Stability Study in Experimental Medium is_storage_ok->perform_stability_study Yes correct_storage->start is_stable Is Compound Stable During Experiment? perform_stability_study->is_stable forced_degradation Conduct Forced Degradation Study perform_stability_study->forced_degradation Degradation Observed modify_protocol Modify Experimental Protocol (e.g., shorter duration, different pH) is_stable->modify_protocol No proceed Proceed with Experiment is_stable->proceed Yes modify_protocol->perform_stability_study identify_degradants Identify Degradation Products (e.g., using LC-MS) forced_degradation->identify_degradants develop_method Develop/Optimize Stability- Indicating Analytical Method identify_degradants->develop_method develop_method->proceed

Caption: A logical approach to troubleshooting this compound stability.

Technical Support Center: Overcoming Poor Bioavailability of Aurantiamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aurantiamide and its derivatives. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome the significant challenge of poor oral bioavailability associated with this class of dipeptide compounds.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues encountered during preclinical development.

Issue 1: Low Aqueous Solubility

Q: My Aurantiamide compound shows very poor solubility in aqueous buffers and standard oral gavage vehicles (e.g., water, saline, 0.5% CMC). How can I improve its dissolution for in vitro and in vivo experiments?

A: This is a primary challenge. Aurantiamide's lipophilic nature restricts its solubility. Consider the following strategies, moving from simple to more complex formulations:

  • Co-Solvent Systems: Initially, try incorporating pharmaceutically acceptable co-solvents. A tiered approach is recommended.

  • pH Adjustment: Investigate the pKa of your specific Aurantiamide derivative. Although generally neutral, minor ionizable groups could be exploited by adjusting the vehicle pH to enhance solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with significantly improved aqueous solubility.[1][2][3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[5]

  • Advanced Formulations: If simpler methods fail, advanced formulation strategies are necessary. These are discussed in the subsequent sections and include solid dispersions and lipid-based systems.[6][7][8][9]

Issue 2: Low Plasma Concentration (Cmax) and Overall Exposure (AUC) After Oral Dosing

Q: I've managed to solubilize my compound, but the plasma concentrations in my rodent pharmacokinetic (PK) study are extremely low or undetectable. What are the likely causes and solutions?

A: Low systemic exposure after oral administration, despite adequate solubilization, points to two main culprits: poor membrane permeability across the intestinal epithelium and/or rapid pre-systemic (first-pass) metabolism .

A study on Aurantiamide and Aurantiamide acetate in rats showed rapid absorption (Tmax ~0.2 hours) but also a 90% reduction in concentration after 4 hours, indicating rapid metabolism or clearance.[6][7][8]

To diagnose and solve this, follow this workflow:

G start Low Plasma Exposure (AUC) solubility Step 1: Confirm Solubility Is the compound dissolved in the GI tract? start->solubility permeability Step 2: Assess Permeability Run Caco-2 Assay solubility->permeability Compound is Soluble solution_sol Solution: - Micronization - Amorphous Solid Dispersion - Cyclodextrin Complexation - Lipid-Based Formulations (SEDDS) solubility->solution_sol Compound is Insoluble metabolism Step 3: Evaluate Metabolism Incubate with Liver Microsomes / S9 permeability->metabolism Permeability is Adequate perm_low Low Permeability (Papp < 1x10⁻⁶ cm/s) permeability->perm_low perm_efflux High Efflux (ER > 2) permeability->perm_efflux met_high High Metabolic Turnover metabolism->met_high met_ok Metabolically Stable metabolism->met_ok Metabolism is Low sol_no No sol_yes Yes solution_perm Solution: - Permeation Enhancers - Nanoformulations (SLNs, Polymeric NPs) - Mucoadhesive Systems perm_low->solution_perm solution_efflux Solution: - Co-administer P-gp Inhibitor (e.g., Verapamil, Elacridar) - Formulate to bypass P-gp (e.g., Nanoparticles) perm_efflux->solution_efflux perm_ok Good Permeability solution_met Solution: - Prodrug approach - Co-administer enzyme inhibitors - Formulate for lymphatic uptake (e.g., SEDDS) met_high->solution_met

Issue 3: High Efflux Ratio in Caco-2 Permeability Assay

Q: My Caco-2 assay results show a high efflux ratio (ER > 2), suggesting the compound is actively transported out of the cells. What does this mean and how can I address it?

A: A high efflux ratio strongly indicates that your Aurantiamide compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[10][11] P-gp is a transmembrane pump in intestinal epithelial cells that actively expels a wide range of xenobiotics back into the intestinal lumen, thereby limiting their absorption.[11][12][13] Hydrophobic peptides are known to interact with P-gp.

Solutions:

  • Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

  • Formulation Strategies to Overcome Efflux:

    • Incorporate P-gp Inhibitors: Some excipients used in formulations, such as Tween 80 and D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), have P-gp inhibitory effects.

    • Nanoformulations: Encapsulating Aurantiamide in nanoparticles (e.g., Solid Lipid Nanoparticles or polymeric nanoparticles) can bypass P-gp recognition.[14] These particles are often taken up by endocytotic pathways, avoiding direct interaction with efflux pumps.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the poor bioavailability of Aurantiamide compounds?

A1: The poor bioavailability of Aurantiamide, a dipeptide derivative, stems from a combination of factors characteristic of many peptide-like molecules:

  • Low Aqueous Solubility: Its hydrophobic nature limits dissolution in gastrointestinal fluids, which is a prerequisite for absorption.

  • Enzymatic Degradation: As a dipeptide, it is susceptible to hydrolysis by peptidases and proteases in the stomach and small intestine, breaking the amide bond.

  • Poor Membrane Permeability: The molecule's size and polarity may not be optimal for passive diffusion across the lipid bilayers of intestinal epithelial cells.[17][18]

  • Efflux Transporter Activity: It may be recognized and actively pumped out by transporters like P-glycoprotein (P-gp), returning it to the GI lumen.[13]

G cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_blood Portal Vein Blood Aurantiamide Aurantiamide (Oral Dose) Enterocyte Enterocyte Aurantiamide->Enterocyte Absorption Solubility Solubility Barrier Enzymes Enzymatic Degradation (Peptidases) Pgp P-gp Efflux Pump Absorbed Absorbed Aurantiamide Enterocyte->Absorbed To Circulation Permeability Permeability Barrier Pgp->Aurantiamide Efflux Efflux Efflux Barrier

Q2: Which formulation strategy is most promising for Aurantiamide, and what level of improvement can I expect?

A2: There is no single "best" strategy, as the optimal choice depends on the specific physicochemical properties of your Aurantiamide derivative. However, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) are highly promising.[6][14][19][20][21]

  • SEDDS: These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract.[6][7][8][9] They are excellent for highly lipophilic drugs, as they keep the drug in a solubilized state and can enhance lymphatic uptake, which partially bypasses first-pass metabolism in the liver.[7]

  • SLNs: These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from enzymatic degradation and potentially bypassing efflux pumps.[14][19][21]

While specific data for Aurantiamide is unavailable, studies on other poorly soluble compounds have shown significant improvements with these technologies.

Table 1: Representative Bioavailability Enhancement with Advanced Formulations

Formulation Strategy Compound Type Representative Improvement in Oral Bioavailability (Relative to Suspension) Key Advantages
Solid Lipid Nanoparticles (SLNs) Poorly soluble small molecule (Curcumin derivative) 37.0-fold increase in AUC Protects from degradation, sustained release, potential to bypass efflux pumps.[22]
Self-Nanoemulsifying System (SNES) Lipophilic natural acids (Boswellic acids) > 2.0-fold increase in AUC Enhances solubilization, large surface area for absorption, potential for lymphatic uptake.[23]
Cyclodextrin Complex Poorly soluble NSAID (Dexibuprofen) Significant increase in solubility and dissolution rate Simple to prepare, directly improves aqueous solubility.[5]

| Polymeric Nanoparticles | General (for peptides) | Varies, enables oral delivery of otherwise non-absorbable drugs | Protects from enzymatic hydrolysis, potential for mucoadhesion and targeted uptake.[18][24] |

Note: The data presented are illustrative examples from studies on compounds with similar bioavailability challenges and are not direct results from Aurantiamide experiments.

G cluster_problems Bioavailability Problem cluster_solutions Formulation Solution p1 Poor Solubility s1 Cyclodextrin Complex p1->s1 Addresses s2 Solid Dispersion p1->s2 Addresses s3 SEDDS / Lipid Systems p1->s3 Addresses p2 Enzymatic Degradation p2->s3 Addresses s4 SLNs / Polymeric NPs p2->s4 Addresses p3 Poor Permeability p3->s3 Addresses p3->s4 Addresses p4 P-gp Efflux p4->s4 Addresses

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a standardized method to assess the intestinal permeability and potential for active efflux of an Aurantiamide compound.

Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 10 mM HEPES, pH 7.4)

  • Test compound (Aurantiamide), positive control (e.g., Propranolol), low permeability control (e.g., Atenolol)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm².

    • Alternatively, perform a Lucifer yellow permeability test. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • For A→B transport: Add the dosing solution containing the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

    • For B→A transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of the Aurantiamide compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Interpretation:

  • High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A→B) = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A→B) < 1 x 10⁻⁶ cm/s

  • Potential for Active Efflux: ER ≥ 2

References

Dealing with artifacts in Aurantiamide benzoate assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurantiamide benzoate assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound.

1. Issue: Inconsistent or non-reproducible results in quantitative assays (e.g., HPLC, Spectrophotometry).

  • Question: Why am I observing high variability between replicate measurements of this compound?

    • Possible Causes & Solutions:

      • Inaccurate Weighing: this compound, like many peptides, can accumulate static charge, leading to inaccurate measurements when preparing standards and samples.[1][2]

        • Solution: Use an anti-static weighing balance or an ionizing gun to dissipate static charge before weighing.[2]

      • Incomplete Solubilization: Due to its hydrophobic nature, this compound may not fully dissolve, especially in aqueous buffers, leading to concentration inconsistencies.[2]

        • Solution: Ensure complete dissolution by using appropriate organic co-solvents (e.g., DMSO, ethanol) before diluting into the final assay buffer. Visually inspect for any precipitate.

      • Sample Degradation: this compound may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).[3][4]

        • Solution: Prepare fresh solutions for each experiment and avoid prolonged storage. Conduct stability studies under your specific assay conditions to determine the compound's stability window.[3][5]

      • Pipetting Errors: Inconsistent pipetting technique can introduce significant variability, especially when working with small volumes.[6]

        • Solution: Use calibrated pipettes and follow proper pipetting techniques. For critical steps, consider using automated liquid handlers.

2. Issue: Appearance of unexpected peaks ("ghost peaks") in HPLC chromatograms.

  • Question: I am seeing extra peaks in my HPLC analysis, even in blank runs. What is their source and how can I eliminate them?

    • Possible Causes & Solutions:

      • Mobile Phase Contamination: Impurities in the solvents (water, acetonitrile, methanol) or additives (e.g., TFA) can concentrate on the column and elute as ghost peaks, particularly during gradient elution.[7][8]

        • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

      • System Contamination: Carryover from previous injections can be a significant source of ghost peaks.[7][8] Contaminants can adhere to the injector needle, valve, or column.

        • Solution: Implement a rigorous wash protocol for the autosampler needle and injection port between samples. Flush the entire HPLC system, including the column, with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove adsorbed contaminants.

      • Sample Preparation Contamination: Contaminants can be introduced from glassware, plasticware (e.g., vials, caps), or solvents used during sample preparation.[7]

        • Solution: Use high-quality, clean labware. Rinse all glassware thoroughly with the appropriate solvents. Run a "mock" sample preparation with only the solvent to check for contamination.

3. Issue: Low or no signal in spectrophotometric or fluorometric assays.

  • Question: My assay is not producing the expected signal, or the signal is very weak. What could be the problem?

    • Possible Causes & Solutions:

      • Incorrect Wavelength Settings: The spectrophotometer or fluorometer may be set to the wrong excitation or emission wavelength for this compound or the reporter molecule.

        • Solution: Verify the optimal wavelengths by running a full spectrum scan of this compound under your assay conditions.

      • Reagent Degradation: Critical reagents, such as enzymes or detection probes, may have degraded due to improper storage or handling.[6]

        • Solution: Store all reagents according to the manufacturer's instructions.[6] Aliquot reagents to avoid repeated freeze-thaw cycles.[9] Run positive controls to ensure all assay components are active.

      • Assay Interference (Quenching): Components in the sample matrix or the compound itself could be quenching the fluorescence signal.[10]

        • Solution: Run a control experiment with the fluorophore and potential interfering substances to test for quenching. If interference is present, sample purification or dilution may be necessary.

4. Issue: High background signal in absorbance or fluorescence assays.

  • Question: I'm observing a high signal in my negative controls or blanks. How can I reduce this background noise?

    • Possible Causes & Solutions:

      • Autofluorescence/Color Interference: this compound or other components in the sample may be naturally fluorescent or colored, contributing to the background signal.[10]

        • Solution: Measure the intrinsic fluorescence or absorbance of your sample components at the assay wavelengths and subtract this from the final readings. If possible, shift to longer wavelengths where autofluorescence is less common.

      • Contaminated Reagents or Buffers: Buffers or reagents may be contaminated with fluorescent or light-absorbing impurities.

        • Solution: Use high-purity reagents and solvents. Prepare fresh buffers and filter them before use.

      • Light Scattering: In spectrophotometric assays, turbidity or precipitated material in the sample can cause light scattering, leading to artificially high absorbance readings.[11]

        • Solution: Centrifuge samples to remove any particulate matter before measurement. Ensure complete solubility of all components.

Quantitative Data Summary

The following tables summarize potential sources of error and their quantitative impact on assay results.

Table 1: Impact of Weighing Errors due to Static Charge

Peptide Amount (mg)Actual Weighed Amount (mg)% Error
1.01.2+20%
1.00.8-20%
5.05.3+6%
5.04.7-6%

Note: The impact of static charge is more significant when weighing smaller quantities.[2]

Table 2: Common HPLC Ghost Peak Sources and Characteristics

SourcePeak ShapeElution Profile
Mobile Phase ImpuritiesBroad, often baseline humpsMay appear at specific points in a gradient
Carryover from Previous SampleSharp, well-defined peaksRetention time matches a peak from a previous injection
Air Dissolved in Mobile PhaseSharp, irregular spikesUsually elutes early in the chromatogram
System LeaksBaseline drift or noiseConsistent throughout the run

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific sample matrix.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions in a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Extract the sample using an appropriate solvent (e.g., methanol, ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol is based on the known activity of this compound as a xanthine oxidase inhibitor.[12]

  • Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine solution

    • Potassium phosphate buffer (pH 7.5)

    • This compound stock solution (in DMSO)

    • Allopurinol (positive control)

  • Procedure:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

    • Add 2 µL of this compound solution at various concentrations (or DMSO for control).

    • Add 25 µL of xanthine solution.

    • Initiate the reaction by adding 25 µL of xanthine oxidase solution.

    • Immediately measure the absorbance at 295 nm (uric acid formation) every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Troubleshooting_Workflow start Start: Assay Anomaly Detected issue Identify Primary Issue start->issue inconsistent Inconsistent/Non-Reproducible Results issue->inconsistent Quantitative Variability ghost_peaks Unexpected HPLC Peaks issue->ghost_peaks Chromatographic Artifacts low_signal Low/No Signal issue->low_signal Signal Loss high_bg High Background Signal issue->high_bg High Noise check_weighing Verify Weighing Technique (Use Anti-Static Measures) inconsistent->check_weighing check_mobile_phase Check Mobile Phase Purity (Use HPLC-Grade Solvents) ghost_peaks->check_mobile_phase check_wavelength Verify Wavelength Settings low_signal->check_wavelength check_autofluorescence Measure Intrinsic Sample Signal high_bg->check_autofluorescence check_solubility Confirm Complete Solubilization check_weighing->check_solubility If weighing is accurate check_stability Assess Sample Stability check_solubility->check_stability If fully dissolved check_pipetting Review Pipetting Accuracy check_stability->check_pipetting If stable resolve Issue Resolved check_pipetting->resolve If pipetting is correct check_system Inspect System for Carryover (Run Wash Cycles) check_mobile_phase->check_system If mobile phase is clean check_prep Evaluate Sample Prep for Contamination check_system->check_prep If system is clean check_prep->resolve If prep is clean check_reagents Test Reagent Activity (Use Positive Controls) check_wavelength->check_reagents If settings are correct check_quenching Investigate Signal Quenching check_reagents->check_quenching If reagents are active check_quenching->resolve If no quenching check_reagent_bg Test for Reagent Contamination check_autofluorescence->check_reagent_bg If background is subtracted check_scattering Check for Sample Turbidity check_reagent_bg->check_scattering If reagents are clean check_scattering->resolve If sample is clear HPLC_Artifact_Sources cluster_system HPLC System cluster_sample Sample & Preparation cluster_mobile_phase Mobile Phase injector Injector Carryover ghost_peak Ghost Peak Artifact injector->ghost_peak pump_seals Degraded Pump Seals pump_seals->ghost_peak column Column Contamination column->ghost_peak vials Contaminated Vials/Caps vials->ghost_peak solvent_prep Impure Prep Solvents solvent_prep->ghost_peak solvents_mp Low-Grade Solvents solvents_mp->ghost_peak additives Impure Additives (e.g., TFA) additives->ghost_peak degradation_mp Mobile Phase Degradation degradation_mp->ghost_peak

References

Technical Support Center: Aurantiamide Benzoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Aurantiamide benzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: I have a low yield of this compound after the initial extraction. What are the possible causes and solutions?

A1: Low yield after initial extraction can stem from several factors:

  • Incomplete Extraction: The solvent system used may not be optimal for solubilizing this compound from the source material. Consider performing sequential extractions with solvents of varying polarity (e.g., starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol).

  • Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure that the extraction process is carried out at a moderate temperature and avoid strongly acidic or basic conditions unless stability has been verified.[1][2]

  • Inadequate Cell Lysis (if applicable): If extracting from a biological source, inefficient cell disruption will result in poor release of the compound.[3][4] Ensure the chosen lysis method is effective for the specific source material.

Solution:

  • Optimize your extraction solvent system by performing small-scale pilot extractions with different solvents.

  • Incorporate antioxidants during extraction if oxidative degradation is suspected.

  • Maintain a cold chain during the extraction process to minimize enzymatic degradation.

Q2: My this compound sample shows multiple spots on TLC after flash chromatography. How can I improve the separation?

A2: Co-elution of impurities is a common issue in flash chromatography. Here's how to improve separation:

  • Optimize the Mobile Phase: A slight change in solvent polarity can significantly impact resolution. A common approach is to use a gradient elution instead of an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity.

  • Choice of Stationary Phase: While silica gel is standard, it can be slightly acidic and may cause issues with certain compounds.[5][6] If you suspect your compound is acid-sensitive, you can use deactivated silica gel or an alternative like alumina.[5][6] For basic compounds, an amine-bonded silica column can be effective.[7]

  • Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the silica gel weight. Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent before loading.

Q3: I am observing peak tailing or broadening during HPLC purification of this compound. What could be the cause?

A3: Peak tailing or broadening in HPLC can be due to several factors:

  • Secondary Interactions: The amide groups in this compound can interact with residual silanols on the C18 column, leading to tailing. Adding a small amount of an ion-pairing agent or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing its retention and peak shape. Buffer the mobile phase to a pH where this compound is in a single ionic state.

  • Column Degradation: The column itself may be degraded. Try flushing the column or replacing it if the problem persists.

Q4: The final purified this compound has low purity. What are the likely impurities and how can I remove them?

A4: Impurities can originate from the starting material, solvents, or be byproducts of the isolation process.[8][9][10]

  • Starting Material Impurities: These could be other natural products with similar polarity.[9]

  • Reagents and Solvents: Impurities from solvents or reagents used during extraction and purification.[10]

  • Degradation Products: Formed if the molecule is unstable under the purification conditions.[8]

Solutions:

  • Orthogonal Purification Methods: Combine different purification techniques. For instance, follow flash chromatography with preparative HPLC, which offers higher resolution.

  • Crystallization: This is an excellent final purification step that can significantly enhance purity by excluding impurities from the crystal lattice.[11][12][13]

Q5: My this compound is precipitating out of solution during purification. How can I improve its solubility?

A5: Solubility issues can hinder the purification process.[3][14]

  • Solvent Selection: Test the solubility of this compound in various solvents. A mixture of solvents might be required to keep it in solution.

  • pH Adjustment: The solubility of molecules with acidic or basic functional groups can be highly pH-dependent. Adjusting the pH of your solution might improve solubility.

  • Temperature: Gently warming the solution may help, but be cautious of potential degradation.[14]

Data Presentation: Purification Parameters

The following tables provide starting points for developing a purification protocol for this compound. These are generalized parameters and may require optimization.

Table 1: Suggested Solvents for Extraction and Chromatography

Solvent System (by increasing polarity)ApplicationNotes
Hexane / Ethyl AcetateFlash Chromatography (Gradient)Good for separating nonpolar impurities.
Dichloromethane / MethanolFlash Chromatography (Gradient)A versatile system for compounds of intermediate polarity.
Acetonitrile / WaterPreparative HPLCCommon for reverse-phase purification of peptides and natural products.[15][16]
Methanol / WaterPreparative HPLCAn alternative to acetonitrile/water.[15]
Ethanol / WaterCrystallizationA potential solvent system for crystallization.

Table 2: General Parameters for HPLC Purification

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 250 mm (analytical)Standard for reverse-phase separation of small molecules and peptides.
Mobile Phase A 0.1% TFA or Formic Acid in WaterAcidic modifier to improve peak shape.
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileOrganic phase for elution.
Gradient 5-95% B over 30 minutesA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/min (analytical)Typical flow rate for a 4.6 mm ID column.
Detection UV at 220 nm and 254 nmAmide bonds absorb around 220 nm, and aromatic rings around 254 nm.
Injection Volume 10-20 µL (analytical)Adjust based on sample concentration.

Experimental Protocols

1. General Protocol for Flash Chromatography

  • Slurry Preparation: Weigh out an appropriate amount of silica gel (e.g., 40-63 µm particle size) and create a slurry with the initial, low-polarity mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Run the initial mobile phase through the column until the bed is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of the mobile phase or a less polar solvent. Load the solution onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

2. General Protocol for Preparative HPLC

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fractionation: Run the gradient method and collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the high-purity fractions and remove the organic solvent. Lyophilize the aqueous solution to obtain the final product.

3. General Protocol for Crystallization

  • Solvent Selection: In a small vial, dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature.

  • Induce Crystallization: Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., water) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Cover the vial and allow it to cool slowly to room temperature, and then to 4°C. Crystals should form over time.[11]

  • Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

Experimental_Workflow General Purification Workflow for this compound A Crude Extract B Flash Chromatography (Silica Gel) A->B C Partially Purified Fractions B->C D Preparative HPLC (C18 Column) C->D E High Purity Fractions D->E F Crystallization E->F G Pure this compound F->G

Caption: General Purification Workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Purity Start Low Purity after Initial Purification Step? CheckTLC Multiple Spots on TLC? Start->CheckTLC CheckHPLC Broad/Tailing Peaks in HPLC? CheckTLC->CheckHPLC No OptimizeFlash Optimize Flash Chromatography (Gradient, Solvent System) CheckTLC->OptimizeFlash Yes OptimizeHPLC Optimize HPLC Conditions (pH, Modifier, Column) CheckHPLC->OptimizeHPLC Yes AddStep Add Orthogonal Purification Step CheckHPLC->AddStep No OptimizeFlash->CheckHPLC OptimizeHPLC->AddStep Crystallize Perform Crystallization AddStep->Crystallize End High Purity Achieved Crystallize->End

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Enhancing Aurantiamide Benzoate Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Aurantiamide benzoate extraction from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a naturally occurring dipeptide with potential biological activities, including the inhibition of xanthine oxidase.[1] It has been isolated from various medicinal plants, most notably from the species Cunila spicata and Hyptis fasciculata.

Q2: What are the key factors influencing the yield of this compound extraction?

A2: The yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The selection of an appropriate purification method is also critical to minimize losses and obtain a high-purity product.

Q3: Which solvent system is most effective for extracting this compound?

A3: While specific optimization studies for this compound are not extensively documented, methanol has been successfully used for the extraction of the closely related compound, aurantiamide acetate. Generally, polar solvents like methanol, ethanol, and their aqueous mixtures are effective for extracting peptides and phenolic compounds from plant materials. The optimal solvent or solvent mixture should be determined empirically for each specific plant matrix.

Q4: How does temperature affect the extraction yield and stability of this compound?

A4: Increasing the extraction temperature can enhance solvent penetration and diffusion, potentially leading to a higher extraction yield. However, excessively high temperatures may cause the degradation of thermolabile compounds like peptides. It is crucial to find an optimal temperature that maximizes extraction efficiency without compromising the integrity of this compound.

Q5: What is a suitable method for the purification of this compound from the crude extract?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the purification of peptides like this compound from complex plant extracts. Reversed-phase HPLC with a C18 column is a common choice for separating compounds based on their hydrophobicity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the plant matrix. 2. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete diffusion of the compound. 3. Inadequate Particle Size Reduction: Large particle size of the plant material can limit solvent penetration. 4. Degradation of Compound: High temperatures or inappropriate pH during extraction can lead to the degradation of this compound.1. Solvent Optimization: Experiment with different polar solvents (e.g., methanol, ethanol, acetonitrile) and their aqueous mixtures. 2. Time Optimization: Increase the extraction time and monitor the yield at different intervals to determine the optimal duration. 3. Grinding: Ensure the plant material is finely ground to a consistent particle size to maximize surface area for solvent contact. 4. Temperature and pH Control: Perform extractions at a controlled, moderate temperature (e.g., 40-60°C). Maintain a neutral or slightly acidic pH to prevent degradation.
Poor Purity of Final Product 1. Inefficient Purification: The chosen purification method may not be providing adequate separation from other phytochemicals. 2. Co-elution of Impurities: In HPLC, other compounds may have similar retention times to this compound.1. Optimize HPLC Conditions: Adjust the mobile phase gradient, flow rate, and column temperature to improve peak resolution. Consider using a different stationary phase if co-elution persists. 2. Pre-purification Step: Employ a preliminary purification step like Solid Phase Extraction (SPE) to remove major interfering compounds before HPLC.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in solvent composition, temperature, or time can lead to different yields.1. Standardize Plant Material: Use plant material from the same batch and store it under consistent conditions. 2. Strict Protocol Adherence: Ensure all extraction and purification parameters are precisely controlled and documented for each experiment.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Plant Material

Objective: To extract this compound from dried and powdered plant material.

Materials:

  • Dried and finely powdered plant material (e.g., leaves of Cunila spicata)

  • Methanol (HPLC grade)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Securely cap the flask and place it on a shaker at 150 rpm for 24 hours at room temperature. Alternatively, sonicate the mixture for 1 hour.

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris.

  • Collect the filtrate and centrifuge it at 4000 rpm for 10 minutes to remove any remaining fine particles.

  • Transfer the supernatant to a round-bottom flask and concentrate the extract using a rotary evaporator at 40°C until a crude extract is obtained.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude plant extract.

Materials:

  • Crude this compound extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase composition (e.g., 90% A: 10% B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the following parameters (can be optimized):

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 220 nm and 254 nm

    • Gradient elution:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B (linear gradient)

      • 45-50 min: 10% B

  • Inject the sample and collect the fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration & Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Purification (C18 Column) crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal pure_compound Pure this compound solvent_removal->pure_compound

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow action_node action_node start Low Yield? check_solvent Solvent Optimized? start->check_solvent optimize_solvent Test different polar solvents and mixtures check_solvent->optimize_solvent No check_time Extraction Time Sufficient? check_solvent->check_time Yes optimize_solvent->check_time optimize_time Increase extraction time and monitor yield check_time->optimize_time No check_particle_size Particle Size Adequate? check_time->check_particle_size Yes optimize_time->check_particle_size grind_material Grind plant material to a fine powder check_particle_size->grind_material No check_temperature Temperature Controlled? check_particle_size->check_temperature Yes grind_material->check_temperature optimize_temperature Use moderate temperature (40-60°C) check_temperature->optimize_temperature No end Yield Improved check_temperature->end Yes optimize_temperature->end

Caption: Troubleshooting logic for low extraction yield.

signaling_pathway xanthine Xanthine uric_acid Uric Acid xanthine->uric_acid Catalyzed by XO hypoxanthine Hypoxanthine hypoxanthine->xanthine Catalyzed by XO xo Xanthine Oxidase aurantiamide This compound aurantiamide->xo Inhibits

Caption: Inhibition of Xanthine Oxidase by this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Aurantiamide Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiamide benzoate. The focus is on identifying and mitigating potential off-target effects to ensure the validity and specificity of experimental results.

General Troubleshooting and FAQs

Q1: I am observing unexpected phenotypes in my experiment with this compound. How can I determine if these are off-target effects?

A1: Unexpected phenotypes can arise from off-target interactions. To investigate this, a systematic approach is recommended. First, perform a thorough literature search for known off-targets of this compound or structurally similar compounds. If the literature is limited, consider the following experimental strategies:

  • Dose-Response Analysis: Establish a clear dose-response curve for your intended on-target effect. Off-target effects may occur at different concentration ranges.

  • Use of Structurally Related but Inactive Analogs: If available, use a structurally similar analog of this compound that is known to be inactive against the primary target (xanthine oxidase). If the unexpected phenotype persists with the inactive analog, it is likely an off-target effect.

  • Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein (xanthine oxidase). If this compound still produces the phenotype in the absence of its target, the effect is target-independent.

  • Rescue Experiments: If the off-target effect is hypothesized to be due to the inhibition of a specific pathway, attempt to rescue the phenotype by adding back a downstream product of that pathway.

Q2: What are the known on-target and potential off-target activities of this compound?

A2: this compound is a known potent inhibitor of xanthine oxidase.[1] However, specific off-target proteins for this compound have not been extensively characterized in publicly available literature. Potential off-target activities can be inferred from the bioactivity of its constituent parts and related molecules:

  • Aurantiamide Moiety: A related compound, Aurantiamide acetate, has been shown to inhibit the NF-κB signaling pathway and modulate autophagy. This suggests that this compound may have similar effects.

  • Benzoate Moiety: Benzoate and sodium benzoate have been reported to have anti-inflammatory properties, potentially through the inhibition of NF-κB. They may also influence cellular metabolism.

Q3: How can I proactively screen for off-target effects of this compound?

A3: Proactive screening is a crucial step in preclinical drug development. Several approaches can be employed:

  • Proteomic Profiling: Techniques like chemical proteomics can help identify proteins that directly bind to this compound.

  • Kinase Profiling: Services like KINOMEscan can screen for interactions with a large panel of kinases, which are common off-targets for small molecules.

  • Phenotypic Screening: High-content imaging and other phenotypic screening platforms can assess the effects of this compound on a wide range of cellular processes.

Quantitative Data Summary

While specific quantitative data for off-target interactions of this compound are not widely available, the following table summarizes its known on-target activity. Researchers are encouraged to generate similar data for any suspected off-targets.

TargetAssay TypeSpeciesIC50 (µM)Reference
Xanthine OxidaseEnzyme InhibitionBovine70[2]
Potential Off-Target 1e.g., Kinase AssayHumanTBD
Potential Off-Target 2e.g., Reporter AssayHumanTBD

TBD: To Be Determined by researcher.

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess the on- and potential off-target effects of this compound.

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol is adapted from standard methods to determine the IC50 of this compound against its primary target.

  • Reagents and Materials:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine

    • Potassium Phosphate Buffer (pH 7.5)

    • This compound stock solution (in DMSO)

    • 96-well UV-transparent microplate

    • Microplate reader capable of reading absorbance at 295 nm

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Add 25 µL of Xanthine solution to each well.

    • To initiate the reaction, add 25 µL of Xanthine Oxidase solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every 30 seconds for 15-20 minutes. The rate of uric acid formation is proportional to the increase in absorbance.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is essential to determine the cytotoxic concentrations of this compound and to establish a suitable concentration range for cell-based assays.

  • Reagents and Materials:

    • Human cell line of interest (e.g., HEK293T, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Microplate reader capable of reading absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.

Protocol 3: NF-κB Reporter Assay

This assay can be used to investigate if this compound inhibits the NF-κB signaling pathway.[2][3][4][5][6]

  • Reagents and Materials:

    • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

    • Complete culture medium.

    • This compound stock solution (in DMSO).

    • TNF-α (or another NF-κB activator).

    • Luciferase assay reagent.

    • 96-well white, opaque cell culture plate.

    • Luminometer.

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a co-transfected control reporter) to account for cytotoxicity.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Protocol 4: Autophagy Flux Assay (LC3-II Western Blot)

This protocol measures the turnover of LC3-II, a marker of autophagosomes, to determine if this compound affects autophagic flux.[7][8][9]

  • Reagents and Materials:

    • Cell line of interest.

    • Complete culture medium.

    • This compound stock solution (in DMSO).

    • Bafilomycin A1 or Chloroquine (inhibitors of lysosomal degradation).

    • RIPA lysis buffer with protease inhibitors.

    • Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • ECL Western blotting detection reagents.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with this compound or vehicle control for the desired time.

    • In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM for the last 4 hours of treatment).

    • Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3, p62, and β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using ECL reagents.

    • Quantify the band intensities. An increase in the LC3-II/β-actin ratio in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. A decrease in p62 levels also suggests increased autophagic degradation.

Visualizations

Experimental Workflow for Off-Target Mitigation

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_identification Identification Phase cluster_confirmation Confirmation & Mitigation start Start with this compound phenotype Observe Unexpected Phenotype start->phenotype lit_review Literature Review phenotype->lit_review dose_response Dose-Response Analysis lit_review->dose_response Hypothesize Off-Target inactive_analog Inactive Analog Control lit_review->inactive_analog target_knockdown Target Knockdown (e.g., CRISPR) lit_review->target_knockdown proteomics Chemical Proteomics dose_response->proteomics Off-Target Likely inactive_analog->proteomics target_knockdown->proteomics orthogonal_assay Orthogonal Assays proteomics->orthogonal_assay Identify Candidate Off-Targets kinome_scan Kinase Profiling kinome_scan->orthogonal_assay pheno_screen Phenotypic Screening pheno_screen->orthogonal_assay rescue_exp Rescue Experiments orthogonal_assay->rescue_exp Validate Off-Target structure_mod Structure Modification rescue_exp->structure_mod conclusion Confirmed Off-Target & Mitigation Strategy structure_mod->conclusion

Caption: A logical workflow for identifying and mitigating off-target effects.

Potential NF-κB Signaling Inhibition

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf_receptor TNF Receptor ikk IKK Complex tnf_receptor->ikk activates tnf TNF-α tnf->tnf_receptor ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkab NF-κB (p50/p65) nfkab_nuc NF-κB (p50/p65) nfkab->nfkab_nuc translocates ikb_nfkab IκBα-NF-κB Complex ikb_nfkab->ikb ikb_nfkab->nfkab releases aurantiamide This compound? aurantiamide->ikk Potential Inhibition Point (based on related compounds) dna DNA nfkab_nuc->dna binds to gene_transcription Gene Transcription (Inflammation, Survival) dna->gene_transcription activates

Caption: Potential inhibition of the NF-κB pathway by this compound.

Potential Modulation of Autophagy

autophagy_pathway cluster_cytoplasm Cytoplasm stress Cellular Stress pi3k PI3K Complex (Beclin-1) stress->pi3k activates autophagosome_formation Autophagosome Formation pi3k->autophagosome_formation lc3i LC3-I lc3ii LC3-II lc3i->lc3ii lipidation autophagosome Autophagosome lc3ii->autophagosome incorporation cargo Cytosolic Cargo (e.g., p62, damaged organelles) cargo->autophagosome engulfment autolysosome Autolysosome autophagosome->autolysosome fusion lysosome Lysosome lysosome->autolysosome degradation Degradation & Recycling autolysosome->degradation aurantiamide This compound? aurantiamide->autophagosome_formation Potential Modulation Point (based on related compounds)

Caption: Potential modulation of the autophagy pathway by this compound.

References

Validation & Comparative

A Researcher's Guide to Validating the Bioactivity of Aurantiamide Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the bioactivity of Aurantiamide benzoate, a naturally occurring dipeptide with therapeutic potential. This document outlines key in vitro and in vivo experimental protocols and presents a comparative analysis with established alternative compounds, supported by experimental data.

This compound, a natural product isolated from medicinal plants, is a known potent inhibitor of xanthine oxidase[1]. Its structural analog, Aurantiamide acetate, has demonstrated significant anti-inflammatory and antiviral effects through the inhibition of the NF-κB signaling pathway[2]. These findings suggest that this compound may possess valuable anti-inflammatory and analgesic properties, making it a compound of interest for further investigation and drug development. This guide details the experimental methodologies to rigorously assess these potential therapeutic bioactivities.

Comparative Analysis of Bioactivity

To objectively evaluate the therapeutic potential of this compound, its performance in standardized bioassays should be compared against well-established drugs with known mechanisms of action.

Table 1: In Vitro Anti-Inflammatory Activity
CompoundAssayEndpointResult
This compound Protein Denaturation Assay% Inhibition / IC50Hypothetical Data
Diclofenac SodiumProtein Denaturation AssayIC5014.30 µg/mL[3], 116.4 µg/mL[4], ~20 µg/mL[5]
Table 2: In Vivo Anti-Inflammatory Activity
CompoundAssayEndpointResult
This compound Carrageenan-Induced Paw Edema% Inhibition of EdemaHypothetical Data
IndomethacinCarrageenan-Induced Paw Edema% Inhibition of EdemaSignificant inhibition at 5 mg/kg[6][7]
Table 3: In Vivo Analgesic Activity
CompoundAssayEndpointResult
This compound Hot Plate TestIncrease in Latency (sec)Hypothetical Data
MorphineHot Plate TestSignificant increase in latency at 5 mg/kg[8][9][10][11]
This compound Formalin TestReduction in Licking Time (sec)Hypothetical Data
AspirinFormalin TestDose-dependent reduction in late phase licking[12][13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

    • Dissolve this compound and Diclofenac sodium (standard) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions of the test and standard compounds.

  • Assay Procedure:

    • To 1 mL of different concentrations of the test compound or standard, add 1 mL of the BSA solution.

    • The control consists of 1 mL of the BSA solution and 1 mL of the vehicle.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by plotting a graph of percentage inhibition versus concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model evaluates the ability of a compound to reduce acute inflammation in animal models.

Protocol:

  • Animals:

    • Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.

  • Experimental Groups:

    • Group I: Control (vehicle only)

    • Group II: Carrageenan control

    • Group III: Indomethacin (10 mg/kg, p.o.) + Carrageenan

    • Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan

  • Procedure:

    • Administer the vehicle, Indomethacin, or this compound orally 1 hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • The percentage inhibition of edema is calculated as follows: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vivo Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

  • Animals:

    • Use Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions before the experiment.

  • Apparatus:

    • Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Administer the vehicle, Morphine (5 mg/kg, i.p.), or this compound (at various doses) intraperitoneally.

    • Place each mouse on the hot plate 30 minutes after drug administration.

    • Record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.

  • Measurement:

    • The increase in reaction time (latency) is considered an index of analgesia.

In Vivo Analgesic Activity: Formalin Test

This model is used to assess both neurogenic and inflammatory pain responses.

Protocol:

  • Animals:

    • Use male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the vehicle, Aspirin (100 mg/kg, p.o.), or this compound (at various doses) orally 30 minutes before the formalin injection.

    • Inject 20 µL of 5% formalin solution into the sub-plantar region of the right hind paw.

    • Immediately place the mouse in a transparent observation chamber.

    • Record the total time the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

  • Measurement:

    • A reduction in the licking time in either phase is indicative of analgesic activity.

Signaling Pathway and Experimental Workflow

The anti-inflammatory activity of this compound is hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits IκBα_P P-IκBα IκBα->IκBα_P P NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates Proteasome Proteasome IκBα_P->Proteasome degradation Aurantiamide_benzoate Aurantiamide benzoate Aurantiamide_benzoate->IKK_complex inhibits DNA DNA NFκB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Gene_Expression transcribes

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

The following workflow outlines the logical progression of experiments to validate the bioactivity of this compound.

Experimental_Workflow In_Vitro In Vitro Screening (Protein Denaturation Assay) In_Vivo_Inflammation In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema) In_Vitro->In_Vivo_Inflammation Positive Result In_Vivo_Analgesia In Vivo Analgesic Models (Hot Plate & Formalin Tests) In_Vivo_Inflammation->In_Vivo_Analgesia Mechanism Mechanism of Action Studies (NF-κB Pathway Analysis) In_Vivo_Analgesia->Mechanism Data_Analysis Data Analysis & Comparison with Standard Drugs Mechanism->Data_Analysis Conclusion Conclusion: Validate Bioactivity & Therapeutic Potential Data_Analysis->Conclusion

Caption: A logical workflow for the comprehensive validation of this compound's bioactivity.

References

A Comparative Analysis of Aurantiamide Benzoate as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Aurantiamide benzoate's performance as a xanthine oxidase inhibitor against established alternatives, Allopurinol and Febuxostat. The information is supported by experimental data from various scientific sources to facilitate an objective assessment for research and development purposes.

Quantitative Comparison of Xanthine Oxidase Inhibitors

The inhibitory potential of a compound against xanthine oxidase is commonly expressed as its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound, Allopurinol, and Febuxostat. It is important to note that these values have been sourced from different studies and may have been determined under varying experimental conditions.

CompoundType of InhibitorIC50 ValueSource
This compound Natural Product70 µM[1][2]
Allopurinol Purine Analog0.2 - 50 µMA wide range of IC50 values for Allopurinol has been reported in the literature, likely due to differing experimental setups.[3][4][5][6]
Febuxostat Non-purine Selective80 - 120 mg (daily dose) was more effective than 300 mg of Allopurinol in lowering serum urate.[3][5] Febuxostat is a potent inhibitor with high efficacy in clinical settings.[4][7]The efficacy of Febuxostat is often highlighted in clinical studies by its ability to lower serum urate levels more effectively than standard doses of Allopurinol.[3][4][5][7] It is considered a more potent and selective inhibitor of xanthine oxidase.[4]

Experimental Protocols: Xanthine Oxidase Inhibition Assay

The following is a generalized protocol for determining the xanthine oxidase inhibitory activity of a compound. The specific parameters may vary between different research laboratories and studies.

Objective: To determine the concentration of a test compound required to inhibit 50% of xanthine oxidase activity (IC50).

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (typically pH 7.5)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Allopurinol)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., NaOH), and then dilute it to the desired final concentration in phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control in a suitable solvent.

  • Assay in a 96-well plate:

    • To each well, add a specific volume of phosphate buffer, the test compound solution (or positive control/solvent for control wells), and the xanthine oxidase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.

  • Measurement of Uric Acid Formation:

    • The conversion of xanthine to uric acid by xanthine oxidase results in an increase in absorbance at approximately 295 nm.

    • Measure the change in absorbance over time using a spectrophotometer or microplate reader.

  • Calculation of Inhibition:

    • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

    • The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

  • Determination of IC50:

    • Plot the percentage of inhibition against the different concentrations of the test compound.

    • The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.

Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition

Xanthine oxidase is a pivotal enzyme in the metabolic pathway of purines.[8][9][10][11][12] It catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[8][9][10][11][12] Inhibitors of this enzyme block these final two steps, thereby reducing the production of uric acid.

Purine_Catabolism Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Catalyzed by Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Inhibitors Xanthine Oxidase Inhibitors (e.g., this compound, Allopurinol, Febuxostat) Inhibitors->Xanthine_Oxidase Inhibition

Caption: The purine catabolism pathway and the point of inhibition by xanthine oxidase inhibitors.

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

The following diagram illustrates the typical workflow for assessing the inhibitory activity of a compound against xanthine oxidase in a laboratory setting.

XO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Buffer (pH 7.5) - Test Compound - Positive Control Plate Dispense into 96-well Plate: - Buffer - Test Compound/Control - Xanthine Oxidase Reagents->Plate Incubate Pre-incubate at Controlled Temperature Plate->Incubate React Initiate Reaction with Xanthine Substrate Incubate->React Measure Measure Absorbance at 295 nm over Time React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

A Comparative Guide to the Efficacy of Aurantiamide Benzoate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Aurantiamide benzoate and related compounds in various cancer cell lines. The data presented is intended to offer an objective overview of its potential as an anti-cancer agent, with a focus on its mechanism of action through the induction of apoptosis. This document also includes detailed experimental protocols for key assays and visual representations of the relevant signaling pathways to support further research and development.

I. Comparative Efficacy of Benzoic Acid Derivatives

While comprehensive data on this compound is still emerging, studies on related benzoic acid derivatives and similar compounds provide valuable insights into their potential cytotoxic effects against various cancer cell lines. The following table summarizes the available 50% inhibitory concentration (IC50) values for some of these compounds, alongside established chemotherapeutic agents like Doxorubicin and Cisplatin for comparative context. It is important to note that these values were not all generated from single, head-to-head studies, and therefore, direct comparisons should be made with caution.

CompoundCell LineCancer TypeIC50 (µM)
Compound 1 HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Liver Cancer10 - 50
HCT116Colorectal Cancer22.4
Compound 2 HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Liver Cancer10 - 50
HCT116Colorectal Cancer0.34
Aurantoside C TNBC CellsBreast CancerPotent
Doxorubicin MCF-7Breast Cancer0.1 - 2.5
HeLaCervical Cancer0.34 - 2.9
HepG2Liver Cancer1.3 - 12.18
Cisplatin HeLaCervical CancerVaries
A549Lung CancerVaries
MCF-7Breast CancerVaries

Note: "Compound 1" and "Compound 2" are oleoyl hybrids of natural antioxidants with a benzoic acid moiety. Aurantoside C is a related natural product that has shown high potency in triple-negative breast cancer cells. The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and cell line subtypes.

II. Mechanism of Action: Induction of Apoptosis

This compound and its related compounds primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is mediated through complex signaling cascades within the cell. The two primary apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, which are common consequences of anticancer drug action. These signals lead to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then disrupt the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly activate executioner caspases or cleave the protein Bid into tBid, which amplifies the apoptotic signal by engaging the intrinsic pathway.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_data Data Analysis start Cancer Cell Lines treatment Treat with This compound & Controls start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt annexin Annexin V Assay (Apoptosis) treatment->annexin western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant protein_quant Protein Quantification western->protein_quant

Experimental Workflow for Efficacy Evaluation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family via tBid caspase3 Caspase-3 Activation caspase8->caspase3 aurantiamide Aurantiamide benzoate stress Cellular Stress aurantiamide->stress stress->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

In Vivo Efficacy of Aurantiamide Benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo effects of Aurantiamide benzoate, with a focus on its anti-inflammatory and potential anti-hyperuricemic properties. Due to the limited availability of direct in vivo data for this compound, this guide leverages data from its closely related analogue, Aurantiamide acetate, and compares its performance against established therapeutic agents, Indomethacin and Allopurinol.

Executive Summary

Aurantiamide acetate has demonstrated significant anti-inflammatory and anti-tumor effects in preclinical in vivo models. Its anti-inflammatory activity is comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin, suggesting a potent mechanism of action. The primary signaling pathway implicated in its anti-inflammatory effect is the inhibition of the NF-κB cascade. While in vitro studies suggest this compound is a potent xanthine oxidase inhibitor, comprehensive in vivo validation is pending. This guide compares the available data for Aurantiamide acetate with Allopurinol, the clinical standard for xanthine oxidase inhibition, to provide a framework for potential anti-hyperuricemic applications.

Data Presentation

Table 1: Comparative Anti-Inflammatory Efficacy
CompoundAnimal ModelDosing RegimenEndpointResult (% Inhibition)
Aurantiamide acetate Rat25, 50, 100 mg/kgCarrageenan-induced paw edemaSignificant dose-dependent reduction in paw edema
Indomethacin Rat5, 10 mg/kgCarrageenan-induced paw edemaSignificant dose-dependent reduction in paw edema[1][2]
Aurantiamide acetate Mouse50, 160, 500 mg/kg (oral)Croton oil-induced ear edemaSignificant attenuation of ear edema[3]
Indomethacin Mouse2 mg/ear (topical)Croton oil-induced ear edemaSignificant reduction in ear edema[4]
Table 2: Comparative Anti-Tumor Efficacy
CompoundAnimal ModelCell LineDosing RegimenEndpointResult
Aurantiamide acetate Nude MiceHuman Glioblastoma (U87)Intratumoral injectionTumor Volume & WeightSignificant suppression of tumor growth
Table 3: Comparative Xanthine Oxidase Inhibition (this compound in vitro vs. Allopurinol in vivo)
CompoundModelDosing RegimenEndpointResult
This compound In vitro70 µMXanthine Oxidase ActivityIC50 of 70 µM
Allopurinol Rat5 mg/100g b.wt. (oral)Serum Uric Acid LevelsDramatic reduction in uric acid production[5]
Allopurinol Hyperuricemic Mice5 mg/kgSerum Uric Acid LevelsSignificant reduction in serum uric acid[6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a widely used assay to evaluate acute anti-inflammatory activity.[7][8][9][10]

  • Animals: Male Wistar rats (150-200g) are used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Test Substance Administration: Aurantiamide acetate or Indomethacin is administered orally or intraperitoneally at specified doses 30-60 minutes prior to carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Croton Oil-Induced Ear Edema in Mice

This model assesses topical or systemic anti-inflammatory effects.[4][11]

  • Animals: Swiss albino mice (20-25g) are used.

  • Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear.[3]

  • Test Substance Administration: The test compound (Aurantiamide acetate or Indomethacin) is either applied topically to the ear or administered systemically prior to the croton oil application.

  • Measurement of Edema: After a specified time (e.g., 6 hours), the mice are euthanized, and a circular section is punched out from both the treated and untreated ears. The weight difference between the two ear punches is a measure of the edema.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the weight difference in the treated groups to the control group.

Human Tumor Xenograft in Nude Mice

This model is used to evaluate the in vivo anti-cancer activity of a compound.[12][13][14][15][16]

  • Animals: Athymic nude mice (BALB/c nu/nu), which lack a functional thymus and are unable to mount an effective immune response against foreign tissues, are used.

  • Cell Culture and Implantation: Human tumor cells (e.g., U87 glioblastoma) are cultured in vitro, harvested, and then subcutaneously or orthotopically injected into the flank or the relevant organ of the nude mice.

  • Test Substance Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Aurantiamide acetate is administered via a specified route (e.g., intratumoral injection).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor weight is measured at the end of the study after the tumors are excised.[17][18]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.

Potassium Oxonate-Induced Hyperuricemia in Rats/Mice

This model is used to screen for compounds that can lower uric acid levels.[6][19][20][21][22]

  • Animals: Male Wistar rats or Kunming mice are used.

  • Induction of Hyperuricemia: Potassium oxonate, a uricase inhibitor, is administered orally or intraperitoneally to the animals to induce high levels of uric acid in the blood.

  • Test Substance Administration: The test compound (e.g., Allopurinol) is administered orally one hour before the induction of hyperuricemia.

  • Blood Sampling and Analysis: Blood samples are collected at a specified time after the induction of hyperuricemia. Serum uric acid levels are determined using a commercial kit.

  • Data Analysis: The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the hyperuricemic control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow_inflammation cluster_carrageenan Carrageenan-Induced Paw Edema cluster_croton Croton Oil-Induced Ear Edema c_start Wistar Rats c_treat Administer Aurantiamide acetate or Indomethacin c_start->c_treat c_induce Inject 1% Carrageenan in right hind paw c_measure Measure paw volume (Plethysmometer) c_induce->c_measure c_treat->c_induce c_end Calculate % Inhibition c_measure->c_end cr_start Swiss Albino Mice cr_treat Administer Aurantiamide acetate or Indomethacin cr_start->cr_treat cr_induce Apply Croton Oil to right ear cr_measure Measure ear punch weight difference cr_induce->cr_measure cr_treat->cr_induce cr_end Calculate % Inhibition cr_measure->cr_end

In Vivo Anti-Inflammatory Experimental Workflows.

aurantiamide_nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_nfkb IκBα-NF-κB (inactive complex) degradation Proteasomal Degradation ikb->degradation ubiquitination & degradation nucleus Nucleus nfkb->nucleus translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression activates aurantiamide Aurantiamide acetate aurantiamide->ikk inhibits ikb_nfkb->ikk

Aurantiamide Acetate's Inhibition of the NF-κB Signaling Pathway.

allopurinol_xo_pathway hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine catalyzed by uric_acid Uric Acid xanthine->uric_acid xo Xanthine Oxidase allopurinol Allopurinol allopurinol->xo inhibits oxypurinol Oxypurinol (active metabolite) allopurinol->oxypurinol metabolized by Xanthine Oxidase oxypurinol->xo inhibits

Mechanism of Action of Allopurinol on Xanthine Oxidase.

References

Structure-Activity Relationship of Aurantiamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Aurantiamide and its derivatives. Aurantiamide, a naturally occurring dipeptide, and its analogs have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to facilitate further research and development in this area.

Comparative Analysis of Biological Activities

The biological activity of Aurantiamide derivatives is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the cytotoxic and anti-inflammatory activities of selected Aurantiamide analogs and related amide compounds, providing a quantitative basis for SAR analysis.

Compound/AnalogModificationBiological ActivityCell Line/AssayIC50/EC50 (µM)Reference
Aurone Analog 8e Pyrazole and N,N-diethylcarbamate functionalizationCytotoxicityAGS (gastric adenocarcinoma)6.5 ± 0.024[1]
Aurone Analog 8f Pyrazole and N,N-diethylcarbamate functionalizationCytotoxicityAGS (gastric adenocarcinoma)6.6 ± 0.035[1]
Indole-based Caffeic Acid Amide 3j Indole-based amide of caffeic acidDPPH radical scavengingDPPH assay50.98 ± 1.05[2]
Indole-based Caffeic Acid Amide 3m Indole-based amide of caffeic acidDPPH radical scavengingDPPH assay67.64 ± 1.02[2]
Chromone Amide Derivative 5-9 Chromone nucleus with amide groupNO Production InhibitionLPS-induced RAW264.7 cells5.33 ± 0.57[3]
Benzoylpiperidine Derivative 12 2,4-difluoro-5-methoxybenzoylpiperidineMAGL Inhibitionhuman MAGL0.019 ± 0.001[4]
α-ketoamide Derivative 27h α-ketoamideSARS-CoV-2 Mpro InhibitionMpro enzymatic assay0.0109[5]
α-ketoamide Derivative 27h α-ketoamideAntiviral activitySARS-CoV-2 infected cells0.0436[5]

Key Structure-Activity Relationship Insights:

  • Aurone Analogs: The substitution of a hydroxyl group with a carbamoyl group in pyrazole-based aurone analogs was found to be critical for their cytotoxic activity against human gastric adenocarcinoma (AGS) cells.[1]

  • Indole-based Amides: Indole-based caffeic acid amides demonstrated significant free radical scavenging activity, suggesting their potential as antioxidants.[2]

  • Chromone Derivatives: The anti-inflammatory activity of chromone amides is enhanced by the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus. The amide bond was identified as a key pharmacophore for the anti-inflammatory effect.[3]

  • Benzoylpiperidine Derivatives: The addition of a second fluorine atom in the para position of the benzoyl moiety in benzoylpiperidine derivatives led to a significant increase in their inhibitory potency against monoacylglycerol lipase (MAGL).[4]

  • α-ketoamide Derivatives: The α-ketoamide warhead was shown to be crucial for the potent inhibition of the SARS-CoV-2 main protease (Mpro), with compound 27h exhibiting an IC50 value of 10.9 nM.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cytotoxicity Assay (AGS cell line)
  • Cell Line: Human gastric adenocarcinoma (AGS) cell line.

  • Method: The cytotoxic activities of the synthesized aurone analogs were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • AGS cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

    • After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

    • The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[1]

Nitric Oxide (NO) Inhibition Assay (RAW264.7 cells)
  • Cell Line: RAW264.7 macrophage cell line.

  • Method: The anti-inflammatory activity of the chromone amide derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

  • Procedure:

    • RAW264.7 cells were seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour.

    • The cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

    • The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.

    • The absorbance was measured at 540 nm, and the amount of nitrite was determined from a sodium nitrite standard curve.

    • The EC50 values were calculated as the concentration of the compound that caused a 50% inhibition of NO production compared to the LPS-stimulated control.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of Aurantiamide-related compounds and a typical experimental workflow for evaluating their cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plates start->seed treat Add varying concentrations of Aurantiamide analogs seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or other viability reagent incubate->add_reagent measure Measure absorbance/fluorescence add_reagent->measure calculate Calculate IC50 values measure->calculate nf_kappa_b_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_nuclear_events Nuclear Translocation & Gene Expression cluster_inhibition Inhibition by Aurantiamide Analogs LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (nucleus) NFkappaB->NFkappaB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkappaB_nuc->Genes induces transcription Aurantiamide Aurantiamide Analogs Aurantiamide->IKK inhibits

References

Safety Operating Guide

Prudent Disposal of Aurantiamide Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Aurantiamide benzoate. In the absence of a complete, specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous waste, is recommended. This guidance is based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure screw-top lid for the collection of solid and liquid this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

    • The date of waste accumulation (the date the first piece of waste was added to the container) must also be clearly marked on the label.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's and local regulations, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS representative or contractor with accurate information about the waste, including its name and quantity.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label to prevent confusion. Always follow your institution's specific procedures for empty container disposal.

Quantitative Data Summary
ParameterValueSource
GHS Hazard Statements (for Benzamide) H302: Harmful if swallowedH341: Suspected of causing genetic defectsLoba Chemie SDS[1], CDH Fine Chemical SDS[2]
Precautionary Statements (for Benzamide) P281: Use personal protective equipment as required.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.ChemicalBook SDS[3], Loba Chemie SDS[1], CDH Fine Chemical SDS[2]
Experimental Protocols

The disposal procedure outlined above is a standard protocol for the management of laboratory-generated chemical waste. It is based on guidelines from various environmental health and safety organizations and is designed to comply with general hazardous waste regulations.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal procedure.

cluster_0 Step 1: In-Lab Waste Handling cluster_1 Step 2: Storage cluster_2 Step 3: Disposal A Generate Aurantiamide benzoate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Dedicated, Labeled Container B->C D Store in a Designated Satellite Accumulation Area C->D E Keep Container Closed D->E F Container Full or Storage Time Limit Reached E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Workflow for this compound Waste Disposal.

Start Empty Aurantiamide benzoate Container TripleRinse Triple-Rinse with Suitable Solvent? Start->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate Yes ConsultEHS Consult Institutional Guidelines TripleRinse->ConsultEHS No DefaceLabel Deface Original Container Label CollectRinsate->DefaceLabel DisposeContainer Dispose of Container as Non-Hazardous Waste DefaceLabel->DisposeContainer

Caption: Decision Process for Empty Container Disposal.

References

Personal protective equipment for handling Aurantiamide benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Aurantiamide benzoate, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.Conforming to EN 166 (EU) or NIOSH (US) standards is recommended. This protects against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable coveralls should be worn.Inspect gloves for integrity before use. Employ proper glove removal technique to avoid skin contact. Protective clothing prevents contamination of personal garments.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is unavoidable or ventilation is poor, a full-face respirator with appropriate particulate filters should be used.A well-ventilated laboratory or a fume hood is the primary means of exposure control.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Handling Plan

Safe handling of this compound involves a systematic approach from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow established institutional procedures for hazardous material cleanup.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Standard Workflow for Handling this compound A Preparation - Review Safety Procedures - Don Appropriate PPE B Weighing and Aliquoting - Use Chemical Fume Hood - Handle with Care to Avoid Dust A->B C Experimentation - Maintain Ventilation - Monitor for Spills B->C D Decontamination - Clean Work Surfaces - Decontaminate Equipment C->D E Waste Disposal - Segregate Waste - Label and Store Securely D->E F Personal Decontamination - Remove PPE Properly - Wash Hands Thoroughly E->F

Caption: Standard Operating Procedure for this compound.

This guidance is intended to provide a framework for the safe handling of this compound. It is essential to supplement this information with institution-specific safety protocols and to always exercise caution when working with research chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.